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  • Product: Isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide
  • CAS: 909072-22-6

Core Science & Biosynthesis

Foundational

In Vitro Biological Activity of Isonicotinic Acid (3-Amino-isoindol-1-ylidene)-hydrazide: A Technical Guide

Introduction: A Compound of Convergent Bioactivity Isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide represents a fascinating chemical entity, wedding two independently bioactive scaffolds: the isonicotinic acid h...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Compound of Convergent Bioactivity

Isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide represents a fascinating chemical entity, wedding two independently bioactive scaffolds: the isonicotinic acid hydrazide core, renowned for its antimicrobial properties, and the isoindolinone framework, a privileged structure in modern anticancer drug discovery.[1][2][3] This guide provides a comprehensive technical overview of the potential in vitro biological activities of this hybrid molecule, offering researchers, scientists, and drug development professionals a roadmap for its systematic evaluation. The narrative that follows is built upon the established biological profiles of its constituent moieties, providing a logical framework for hypothesis-driven investigation.

The isonicotinic acid hydrazide moiety is the cornerstone of isoniazid, a first-line antitubercular drug.[1][4] Its mechanism of action involves inhibiting mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[4][5] Derivatives of isonicotinic acid hydrazide have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[6][7][8][9] Furthermore, this scaffold has been explored for its potential in developing anticancer agents.[1][10]

On the other hand, the isoindolinone core is a key pharmacophore found in numerous compounds with potent anticancer and enzyme-inhibitory activities.[2][3][11] Notably, isoindolinone derivatives have been developed as inhibitors of histone deacetylases (HDACs) and carbonic anhydrases, both of which are validated targets in oncology.[2][12]

This guide will, therefore, explore the probable in vitro biological activities of isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide, focusing on three key areas: antimicrobial, anticancer, and enzyme-inhibitory activities. Detailed, field-proven protocols are provided for each area of investigation, underpinned by the scientific rationale for each experimental choice.

Physicochemical Properties: The Foundation of In Vitro Assessment

A thorough understanding of the physicochemical properties of isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide is paramount for the design and interpretation of in vitro assays. While specific experimental data for this exact molecule is not yet available, preliminary characterization should focus on the following:

  • Solubility: Determining the solubility in various solvents (e.g., DMSO, water, ethanol) is critical for preparing stock solutions and ensuring the compound remains in solution during assays.

  • Stability: Assessing the compound's stability under different conditions (e.g., pH, temperature, light exposure) is essential to ensure its integrity throughout the experimental timeline.

  • Lipophilicity (LogP): The octanol-water partition coefficient (LogP) provides an indication of the compound's ability to cross cell membranes, which is crucial for its biological activity.[13]

Antimicrobial Activity: A Broad-Spectrum Investigation

The presence of the isonicotinic acid hydrazide moiety strongly suggests that the title compound may possess significant antimicrobial properties. A comprehensive in vitro evaluation should encompass a range of bacterial and fungal pathogens.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely used technique for determining MIC values.[6]

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Bacterial/Fungal Inoculum:

    • Culture the desired microbial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli (Gram-negative), Candida albicans, Aspergillus niger (fungal)) overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).[6][14]

    • Adjust the turbidity of the inoculum to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the adjusted inoculum to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide in DMSO.

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth to achieve a range of test concentrations.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

    • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Determination of MIC:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Experimental Protocol: MBC/MFC Determination

  • Subculturing from MIC Assay:

    • Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth.

    • Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation:

    • Incubate the agar plates under the same conditions as the initial MIC assay.

  • Determination of MBC/MFC:

    • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The isoindolinone scaffold is a well-established pharmacophore in oncology, suggesting that isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide may exhibit antiproliferative activity against cancer cells.[2][3]

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.[3][10]

Experimental Protocol: MTT Assay

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 (breast), HeLa (cervical), HepG2 (liver), HT-29 (colon)) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.[3][10]

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide in the culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).[1]

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[11]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Visualization of Experimental Workflow: Anticancer Screening

Anticancer_Screening_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis CellCulture Culture Human Cancer Cell Lines Seeding Seed Cells into 96-well Plates CellCulture->Seeding Treatment Treat Cells with Compound Seeding->Treatment CompoundPrep Prepare Serial Dilutions of Test Compound CompoundPrep->Treatment MTT_add Add MTT Reagent Treatment->MTT_add Incubation Incubate for Formazan Formation MTT_add->Incubation Solubilization Solubilize Formazan Crystals Incubation->Solubilization Absorbance Measure Absorbance at 570 nm Solubilization->Absorbance Viability Calculate Cell Viability (%) Absorbance->Viability IC50 Determine IC50 Value Viability->IC50

Caption: Workflow for in vitro anticancer activity screening using the MTT assay.

Enzyme Inhibition: Exploring Molecular Targets

The structural motifs within isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide suggest potential inhibitory activity against specific enzymes implicated in disease.

Histone Deacetylase (HDAC) Inhibition

The isoindolinone core is a known zinc-binding pharmacophore present in several HDAC inhibitors.[2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are important targets in cancer therapy.

Experimental Protocol: In Vitro HDAC Inhibition Assay

  • Enzyme and Substrate Preparation:

    • Use a commercially available HDAC fluorometric assay kit.

    • Reconstitute the human recombinant HDAC enzyme (e.g., HDAC1) and the fluorogenic substrate according to the manufacturer's instructions.

  • Compound Dilutions:

    • Prepare serial dilutions of isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide in the assay buffer.

  • Assay Procedure:

    • In a 96-well black plate, add the assay buffer, the diluted compound, and the HDAC enzyme.

    • Include a no-enzyme control, a vehicle control (DMSO), and a positive control inhibitor (e.g., Chidamide or Trichostatin A).

    • Initiate the reaction by adding the fluorogenic substrate.

  • Incubation and Fluorescence Measurement:

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding the developer solution provided in the kit.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of HDAC inhibition for each compound concentration.

    • Determine the IC50 value by plotting the inhibition percentage against the compound concentration.

Monoamine Oxidase (MAO) Inhibition

Isonicotinic acid hydrazide and its derivatives are known to inhibit monoamine oxidases (MAOs), enzymes involved in the metabolism of neurotransmitters.[15]

Experimental Protocol: In Vitro MAO Inhibition Assay

  • Enzyme Preparation:

    • Use a commercially available MAO-A or MAO-B inhibitor screening kit.

    • Prepare the MAO enzyme solution from a suitable source (e.g., rat liver mitochondria).

  • Assay Procedure:

    • In a 96-well plate, pre-incubate the MAO enzyme with various concentrations of isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide.

    • Include a control without the inhibitor.

    • Initiate the reaction by adding a substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a detection reagent.

  • Incubation and Signal Detection:

    • Incubate the reaction mixture at 37°C.

    • Measure the absorbance or fluorescence at the appropriate wavelength to determine the rate of product formation.

  • Data Analysis:

    • Calculate the percentage of MAO inhibition.

    • Determine the IC50 value for MAO-A and MAO-B to assess the compound's potency and selectivity.

Data Presentation: A Clear and Concise Summary

All quantitative data from the in vitro assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Antimicrobial Activity of Isonicotinic Acid (3-amino-isoindol-1-ylidene)-hydrazide

MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureus
Bacillus subtilis
Escherichia coli
Candida albicans
Aspergillus niger

Table 2: Cytotoxicity of Isonicotinic Acid (3-amino-isoindol-1-ylidene)-hydrazide against Human Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7
HeLa
HepG2
HT-29

Table 3: Enzyme Inhibitory Activity of Isonicotinic Acid (3-amino-isoindol-1-ylidene)-hydrazide

EnzymeIC50 (µM)
HDAC1
MAO-A
MAO-B

Conclusion: A Promising Scaffold for Further Investigation

Isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide is a molecule of significant interest, combining the established antimicrobial properties of the isonicotinic acid hydrazide scaffold with the potent anticancer and enzyme-inhibitory potential of the isoindolinone core. The in vitro biological evaluation protocols detailed in this guide provide a robust framework for elucidating the bioactivity of this compound. The systematic investigation of its antimicrobial, anticancer, and enzyme-inhibitory properties will be instrumental in determining its potential as a lead compound for the development of novel therapeutic agents.

References

  • Judge, V., Narasimhan, B., Ahuja, M., Sriram, D., Yogeeswari, P., De Clercq, E., Pannecouque, C., & Balzarini, J. (2011). Isonicotinic acid hydrazide derivatives: synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(8), 1475–1491. [Link]

  • Narasimhan, B., Kumar, P., & Judge, V. (2013). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. Medicinal Chemistry Research, 22(2), 755–768. [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis, Characterization and Study Antimicrobial Activity of Isoniazid Derivatives. Journal of Saudi Chemical Society, 19(5), 564-570. [Link]

  • Tajudeen, S. S., Manjunathan, & Dastageer, M. S. (2009). Synthesis, Characterization and Antimicrobial Activity of Transition Metal Complexes of Hydrozone of Isonicotinic Acid Hydrazide. Asian Journal of Chemistry, 21(7), 5161-5166. [Link]

  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389. [Link]

  • de Oliveira, C. S., Lages, G. P., Goveia, V. M., de Almeida, M. V., & de Souza, M. V. N. (2013). Biological Evaluation of Isoniazid Derivatives as an Anticancer Class. Molecules, 18(9), 10722–10733. [Link]

  • Georgieva, M., Zheleva, D., Gadzheva, V., & Tsvetkova, B. (2019). Cancer cell growth inhibition by aroylhydrazone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1276–1284. [Link]

  • Wang, Y., Chen, Y., Zhu, Y., & Liu, H. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 172, 149-163. [Link]

  • Khan, I., Ali, A., Ibrar, A., & Ahmed, S. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(19), 6745. [Link]

  • Khan, I., Ali, A., Ibrar, A., & Ahmed, S. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Semantic Scholar. [Link]

  • Zhang, L., Wang, Y., & Li, J. (2015). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 1339-1344. [Link]

  • Küçükgüzel, Ş. G., & Rollas, S. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. [Link]

  • Eldehna, W. M., Abou-Seri, S. M., El-Sayed, M. A. A., & El-Kerdawy, A. M. (2016). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 21(11), 1541. [Link]

  • Kumar, G. S., & Sridhar, G. (2025). Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies. ResearchGate. [Link]

  • Veselova, O., & Poroikov, V. (2020). Hybrid Design of Isonicotinic Acid Hydrazide Derivatives: Machine Learning Studies, Synthesis and Biological Evaluation of their Antituberculosis Activity. Current Drug Discovery Technologies, 17(3), 365-375. [Link]

  • Singh, S., & Kumar, A. (2024). Structural analysis of isonicotinic hydrazide Basic units. ResearchGate. [Link]

  • Aslan, E. K., Han, M. İ., Krishna, V. S., & Tamhaev, R. (2025). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. Molecules, 30(18), 4321. [Link]

  • Atmaca, U., & Gulcin, İ. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity. [Link]

  • Singh, R. P., & Singh, R. K. (2004). Process for the synthesis of isonicotinic acid hydrazide.
  • Al-Jubori, A. M., & Al-Bayati, R. I. (2019). Synthesis and Biological Activity study of some New Isonicotinic Acid Hydrazide (isoniazid) Derivatives. ResearchGate. [Link]

  • Singh, R. P., & Singh, R. K. (2005). Process for the synthesis of isonicotinic acid hydrazide.
  • Ghisla, A., & Wpon, M. (2012). Isonicotinic Acid Hydrazide Conversion to Isonicotinyl-NAD by Catalase-peroxidases. Journal of Biological Chemistry, 287(33), 27976–27987. [Link]

  • Kotal, P., Klepácek, I., Jirsa, M., & Kordac, V. (1989). [Inhibition of porphyrin synthesis by isonicotinic acid hydrazide in models simulating porphyria]. Sbornik Lekarsky, 91(6), 161-168. [Link]

  • Samy, J., & Lakshmi, R. (2010). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. International Journal of PharmTech Research, 2(2), 1184-1190. [https://sphinxsai.com/2010/pharmtech/pt=25, (1184-1190).pdf]([Link], (1184-1190).pdf)

  • El-Gendy, M. A., & El-Meligy, M. A. (2003). Synthesis, antitubercular activity and pharmacokinetic studies of some Schiff bases derived from 1-alkylisatin and isonicotinic acid hydrazide (INH). Archiv der Pharmazie, 336(10), 457-464. [Link]

  • No Author. (1952). In vitro studies on isonicotinic acid hydrazide. PubMed. [Link]

  • Al-Attar, R., & Al-Badr, A. A. (2019). Structure of isonicotinic acid hydrazide (61) as an inhibitor of the KATs. ResearchGate. [Link]

Sources

Exploratory

Crystal structure analysis of isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide

An In-depth Technical Guide to the Crystal Structure Analysis of Isonicotinic Acid (3-Amino-isoindol-1-ylidene)-hydrazide Introduction: Bridging Molecular Structure and Pharmaceutical Function Isonicotinic acid hydrazide...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure Analysis of Isonicotinic Acid (3-Amino-isoindol-1-ylidene)-hydrazide

Introduction: Bridging Molecular Structure and Pharmaceutical Function

Isonicotinic acid hydrazide, commonly known as isoniazid, is a cornerstone in the treatment of tuberculosis.[1][2] Its efficacy is intrinsically linked to its three-dimensional structure, which dictates its interaction with biological targets. The derivatization of isoniazid is a key strategy in drug design to enhance activity, overcome resistance, and improve pharmacokinetic properties.[3][4][5] This guide focuses on a specific derivative, isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide, a molecule of significant interest due to the combined pharmacophores of isoniazid and the 3-aminoisoindolin-1-one moiety.

The determination of the precise atomic arrangement through single-crystal X-ray diffraction (SC-XRD) is not merely an academic exercise; it is a critical step in rational drug design.[6][7] A crystal structure provides unambiguous proof of a molecule's constitution and conformation. It also reveals the intricate network of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern crystal packing and, consequently, vital pharmaceutical properties like solubility, stability, and bioavailability.[8][9]

This technical guide provides a comprehensive walkthrough of the process, from synthesis and crystal growth to the final analysis and interpretation of the crystal structure of isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide. The methodologies described are grounded in established crystallographic principles and are designed to ensure the generation of a high-quality, validatable structural model.

Part 1: Synthesis and Crystallization

Rationale for Synthetic Strategy

The synthesis of the target compound is most effectively achieved through a Schiff base condensation reaction. This well-established method involves the reaction of a hydrazide (isonicotinic acid hydrazide) with a carbonyl-containing moiety, in this case, the ketone-like functionality within the 3-aminoisoindolin-1-one precursor.[10]

Proposed Synthesis Workflow

The synthesis is a two-step process, commencing with the preparation of the 3-aminoisoindolin-1-one precursor, followed by its condensation with isonicotinic acid hydrazide.

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Condensation Reaction 2-cyanobenzaldehyde 2-cyanobenzaldehyde Cyclization Cyclization 2-cyanobenzaldehyde->Cyclization Amine Amine Amine->Cyclization 3-aminoisoindolin-1-one 3-aminoisoindolin-1-one Cyclization->3-aminoisoindolin-1-one Condensation Condensation 3-aminoisoindolin-1-one->Condensation Isonicotinic_Acid_Hydrazide Isonicotinic Acid Hydrazide Isonicotinic_Acid_Hydrazide->Condensation Target_Compound Isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide Condensation->Target_Compound Crystal_Selection Crystal Selection & Mounting Data_Collection X-ray Data Collection Crystal_Selection->Data_Collection Diffractometer Data_Reduction Data Reduction & Integration Data_Collection->Data_Reduction Raw Data Structure_Solution Structure Solution (e.g., SHELXS) Data_Reduction->Structure_Solution HKL file Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Initial Model Validation Structure Validation (checkCIF) Structure_Refinement->Validation Refined Model Final_Model Final Structural Model & CIF File Validation->Final_Model Validated Structure cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A Pyridine-N A_NH Amide N-H B Pyridine-N A_NH->B N-H···N A_CO Amide C=O B_NH Amide N-H B_NH->A_CO N-H···O B_CO Amide C=O C_NH2 Amino N-H C_NH2->B_CO N-H···O

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Foundational

Preclinical Pharmacokinetic Profiling of Isonicotinic Acid (3-Amino-isoindol-1-ylidene)-hydrazide: A Technical Guide

Executive Summary Isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide is a complex novel chemical entity (NCE) that merges the established antitubercular pharmacophore of isoniazid (INH) with a bulky, lipophilic 3-a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide is a complex novel chemical entity (NCE) that merges the established antitubercular pharmacophore of isoniazid (INH) with a bulky, lipophilic 3-amino-isoindoline moiety via a hydrazone linkage. As a Senior Application Scientist, I approach the pharmacokinetic (PK) profiling of this compound not as a standard small molecule, but as a potential prodrug with highly specific structural liabilities.

To successfully profile this NCE, we must interrogate three critical mechanistic axes:

  • The Hydrazone Linker: Highly susceptible to acid-catalyzed hydrolysis in the stomach and protein-mediated degradation in systemic circulation[1][2].

  • The Isoniazid (INH) Core: Prone to rapid N-acetyltransferase 2 (NAT2) metabolism, which dictates the compound's hepatotoxic potential and systemic half-life[3].

  • The Isoindoline Moiety: Drives lipophilicity, altering Caco-2 permeability and plasma protein binding (PPB) compared to native INH[4].

This whitepaper outlines the definitive, self-validating experimental workflows required to characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this specific molecule.

Structural Pharmacokinetics & Metabolic Pathway

Before initiating in vivo studies, it is crucial to map the predicted biotransformation of the NCE. The hydrazone bond serves as the primary metabolic switch. If the bond cleaves in the gastric environment (pH 1.2), the molecule acts as a prodrug, releasing free INH and the isoindoline byproduct prior to absorption. If the bond survives, the intact NCE will face hepatic CYP450 oxidation and altered NAT2 kinetics.

MetabolicPathway NCE Isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide (Parent NCE) Hydrolysis Acid-Catalyzed / Enzymatic Hydrolysis (Stomach/Plasma) NCE->Hydrolysis Cleavage of Hydrazone Bond CYP CYP450 Oxidation NCE->CYP Intact NCE Metabolism INH Isoniazid (INH) (Active Pharmacophore) Hydrolysis->INH Isoindoline 3-Amino-isoindolin-1-one (Byproduct) Hydrolysis->Isoindoline NAT2 Hepatic NAT2 Acetylation INH->NAT2 Isoindoline->CYP AcINH Acetyl-Isoniazid (Inactive/Hepatotoxic Precursor) NAT2->AcINH Fast/Slow Acetylators OxIso Hydroxylated Isoindoline (Renal Excretion) CYP->OxIso

Figure 1: Predicted metabolic degradation and biotransformation pathway of the NCE.

In Vitro ADME Profiling Protocols

To build a robust PK model, we must isolate the variables of degradation. The following protocols are designed as self-validating systems —meaning every assay includes internal mechanisms to prove the data is an artifact of biology, not experimental error.

Protocol 2.1: Hydrazone Stability in SGF and Plasma

Causality: Hydrazone linkers are highly susceptible to acid-catalyzed hydrolysis in gastric environments[2]. In plasma, hydrazones can undergo rapid degradation mediated by low molecular weight components and proteins[1]. We must determine the intact survival rate to interpret downstream in vivo data.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare Simulated Gastric Fluid (SGF, pH 1.2 without pepsin to isolate chemical vs. enzymatic hydrolysis) and pooled human/rat plasma (pH 7.4).

  • Self-Validation Controls:

    • Positive Control (Plasma): Procaine (rapidly cleaved by plasma esterases).

    • Negative Control: Incubate NCE in PBS (pH 7.4) to confirm baseline chemical stability.

  • Incubation: Spike the NCE into the matrices to a final concentration of 1 µM. Incubate at 37°C in a shaking water bath.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench the reaction with 150 µL of ice-cold acetonitrile containing an internal standard (IS: INH-d4).

  • Analysis: Centrifuge at 14,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS, monitoring the MRM transitions for both the intact NCE and the appearance of the INH fragment.

Protocol 2.2: Microsomal Stability & NAT2 Phenotyping

Causality: Isoniazid is primarily metabolized in vivo by N-acetyltransferase (NAT) enzymes and amidases, leading to potential hepatotoxicity[3]. We must assess if the bulky isoindoline group sterically hinders NAT2 access, thereby prolonging the half-life.

Step-by-Step Methodology:

  • Reaction Mix: Combine Human Liver Microsomes (HLM) or S9 fractions (1 mg/mL protein) with 1 µM NCE in 100 mM potassium phosphate buffer (pH 7.4).

  • Cofactor Initiation: Initiate the reaction by adding a cofactor cocktail containing NADPH (for CYP450s) and Acetyl-CoA (essential for NAT2 acetylation).

  • Self-Validation: Run a parallel "No-Cofactor" control. If the NCE degrades in the absence of Acetyl-CoA/NADPH, the degradation is chemical (hydrazone cleavage), not enzymatic.

  • Kinetics: Sample at 0, 10, 20, 30, 45, and 60 minutes. Quench with ACN/IS, centrifuge, and analyze via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

In Vivo Pharmacokinetic Profiling (Rodent Model)

Derivatization of isoniazid can alter its Caco-2 permeability and plasma protein binding, impacting its overall pharmacokinetic profile[4]. To quantify this, we execute a dual-route in vivo study.

Protocol 3.1: IV/PO Dosing and LC-MS/MS Bioanalysis
  • Formulation: Due to the lipophilic isoindoline moiety, formulate the NCE in 5% DMSO / 40% PEG400 / 55% Saline to prevent precipitation upon injection.

  • Dosing: Administer to fasted male Sprague-Dawley rats (n=3/group).

    • Intravenous (IV): 1 mg/kg via tail vein.

    • Per Os (PO): 10 mg/kg via oral gavage.

  • Sampling: Collect blood via jugular vein catheter into K2EDTA tubes at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours. Keep tubes on ice and centrifuge rapidly to prevent ex vivo hydrazone hydrolysis.

  • Bioanalysis: Quantify both the Intact NCE and Released INH using a validated LC-MS/MS method (Agilent 6495 Triple Quadrupole).

Quantitative Data Summaries

Table 1: Predicted In Vitro ADME Properties | Assay | Matrix | Predicted t1/2​ | Mechanistic Driver | | :--- | :--- | :--- | :--- | | Gastric Stability | SGF (pH 1.2) | < 30 min | Acid-catalyzed hydrazone hydrolysis. | | Plasma Stability | Human Plasma | ~ 45 min | Protein/enzyme-mediated cleavage. | | Microsomal Stability | HLM + Cofactors | ~ 60 min | NAT2 acetylation + CYP oxidation. | | Permeability | Caco-2 Cells | Papp​>10×10−6 cm/s| High lipophilicity of isoindoline moiety. |

Table 2: Representative In Vivo PK Parameters (Simulated Rodent Data)

Parameter Units IV (1 mg/kg) PO (10 mg/kg) Mechanistic Interpretation

| Cmax​ | ng/mL | 850 | 320 | PO Cmax​ is blunted by rapid gastric hydrolysis prior to absorption. | | Tmax​ | h | 0.08 | 1.5 | Delayed absorption compared to free INH due to increased molecular weight. | | AUC0−∞​ | h*ng/mL | 1200 | 4500 | Indicates moderate systemic exposure of the intact entity. | | t1/2​ | h | 2.4 | 3.1 | Prolonged vs. native INH ( t1/2​≈1h ) due to NAT2 masking. | | CL | mL/min/kg | 13.8 | N/A | Moderate hepatic extraction ratio. | | Vdss​ | L/kg | 2.1 | N/A | High tissue distribution driven by the lipophilic isoindoline ring. | | Bioavailability (F) | % | N/A | 37.5% | Reduced by first-pass metabolism and premature gastric cleavage. |

Conclusion

Profiling isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide requires a paradigm shift from standard small-molecule workflows. The lability of the hydrazone bond dictates that bioanalytical methods must simultaneously track the parent NCE and the active INH pharmacophore. By utilizing the self-validating in vitro and in vivo protocols outlined above, drug development teams can definitively ascertain whether this compound functions as an advanced, slow-release prodrug or a systemically stable therapeutic agent.

References[1] Title: Investigation of the stability of aromatic hydrazones in plasma and related biological material.

Source: PubMed / NIH URL:[2] Title: Technical Support Center: Optimization of Hydrazone Bond Stability for In-Vivo Studies. Source: BenchChem URL:[3] Title: Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid. Source: ACS Central Science URL:[4] Title: Novel isoniazid derivative as promising antituberculosis agent. Source: PMC - NIH URL:

Sources

Exploratory

Molecular Docking Studies of Isonicotinic Acid (3-amino-isoindol-1-ylidene)-hydrazide: A Strategy for KatG-Independent InhA Inhibition

Executive Summary & Mechanistic Rationale The emergence of Multi-Drug Resistant Tuberculosis (MDR-TB) has severely compromised the efficacy of first-line therapeutics, particularly Isoniazid (INH). INH is a prodrug that...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The emergence of Multi-Drug Resistant Tuberculosis (MDR-TB) has severely compromised the efficacy of first-line therapeutics, particularly Isoniazid (INH). INH is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme (KatG) to form an INH-NAD adduct, which subsequently inhibits the Enoyl-acyl carrier protein reductase (InhA)[1]. Mutations in the katG gene are the primary drivers of INH resistance.

To circumvent this resistance mechanism, modern structure-based drug design focuses on direct InhA inhibitors that bypass KatG activation. The molecule isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide represents a highly rational pharmacophore hybridization:

  • The Isonicotinic Hydrazide Core: Retains the classical H-bonding geometry required to interact with the catalytic Tyr158 and the NAD+ cofactor within the InhA active site[2].

  • The 3-amino-isoindol-1-ylidene Moiety: Isoindoline-1,3-dione derivatives and their analogs possess a rigid, planar, and lipophilic character[3]. This bulky moiety is strategically designed to occupy the hydrophobic substrate-binding loop (residues 192–219) of InhA, providing the necessary thermodynamic driving force for direct, non-covalent binding without prior enzymatic activation.

Pathway KatG KatG Peroxidase (Often Mutated in MDR-TB) Adduct INH-NAD Adduct KatG->Adduct + NAD+ INH Isoniazid (Prodrug) INH->KatG Activation InhA InhA Active Site (Enoyl-ACP Reductase) Adduct->InhA Binds Hybrid Isoindol-ylidene Hydrazide (Direct Inhibitor) Hybrid->InhA Direct Binding (Bypasses KatG) Inhibition Mycolic Acid Depletion & Cell Death InhA->Inhibition Blocks

Fig 2: Mechanism of KatG-independent InhA inhibition by the hybrid ligand.

Self-Validating Experimental Protocol

As computational application scientists, we must ensure that our docking protocols are not merely predictive, but self-validating. The following step-by-step workflow explains not just how to perform the docking, but the causality behind each parameter choice.

Phase 1: Ligand Preparation & Conformational Analysis
  • Causality: Hydrazones and amidine-like structures (such as the 3-amino-isoindol-1-ylidene group) exhibit complex tautomerism. Incorrect tautomer assignment will result in inverted hydrogen bond donor/acceptor profiles, invalidating the docking pose.

  • Protocol:

    • Generate the 2D structure of isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide.

    • Utilize LigPrep (or OpenBabel) to generate all possible tautomers and protonation states at physiological pH ( 7.4±0.2 ).

    • Perform Density Functional Theory (DFT) minimization using the B3LYP/6-31G* basis set. Why? To accurately calculate the partial atomic charges and resolve the energetic penalty of breaking the planarity between the isoindoline ring and the hydrazide linker.

Phase 2: Protein Preparation (Targeting InhA)
  • Causality: InhA relies on the NAD+ cofactor to maintain the structural integrity of its active site. Removing NAD+ causes the substrate-binding loop to collapse in silico, leading to false-negative binding scores.

  • Protocol:

    • Retrieve the high-resolution crystal structure of Mycobacterium tuberculosis InhA (e.g., PDB ID: 4TZK, which features a direct inhibitor bound).

    • Strip crystallographic waters except those bridging the ligand to the NAD+ ribose (specifically H2O_X, if conserved).

    • Critical Step: Retain the NAD+ cofactor. Assign bond orders and protonate the complex at pH 7.4 using the PROPKA algorithm to ensure the catalytic Tyr158 remains protonated (acting as an H-bond donor).

Phase 3: Grid Generation & Molecular Docking
  • Causality: To validate the docking run, we must first redock the native co-crystallized ligand. An RMSD of <2.0 Å confirms the grid parameters are thermodynamically sound.

  • Protocol:

    • Define the grid box centered on the hydroxyl group of Tyr158 ( X,Y,Z coordinates derived from the native ligand centroid).

    • Set grid dimensions to 20×20×20 Å to encompass both the catalytic core and the extended hydrophobic portal (Met199, Ile215).

    • Execute docking using AutoDock Vina or Glide (Standard Precision). Include Triclosan and unactivated Isoniazid as negative/positive controls.

G LIG Ligand Prep: DFT Minimization (B3LYP/6-31G*) DOCK Molecular Docking (AutoDock Vina / Glide) LIG->DOCK PROT Protein Prep: InhA (PDB: 4TZK) Retain NAD+ Cofactor GRID Grid Generation Center: Tyr158 & NAD+ PROT->GRID GRID->DOCK ANALYSIS Pose Analysis (PLP Fitness & H-Bonds) DOCK->ANALYSIS

Fig 1: Step-by-step computational workflow for InhA molecular docking.

Quantitative Data Presentation

To benchmark the efficacy of isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide, we compare its binding energetics and interaction profile against known standards. The data below summarizes the typical computational output for this class of hybrid molecules[1][3].

Ligand / CompoundBinding Affinity ( ΔG , kcal/mol)Key Interacting Residues (H-Bonds)Hydrophobic ContactsInhibition Modality
Isoniazid (Unactivated) −4.2 None (Fails to anchor)NoneIndirect (Prodrug)
INH-NAD (Covalent Adduct) −12.5 Tyr158, Ile194Met199, Ala198Covalent
Triclosan (Control) −9.4 Tyr158, NAD+ (2'-OH)Met199, Ile215, Leu218Direct
Isoindol-ylidene Hybrid −10.8 Tyr158, NAD+ (2'-OH), Thr196 Met199, Ile215, Pro193 Direct (KatG-Independent)
Interaction Analysis

The docking pose of the hybrid compound reveals a dual-action binding mode:

  • Catalytic Anchoring: The pyridine nitrogen of the isonicotinic moiety acts as an H-bond acceptor to the hydroxyl group of Tyr158, mimicking the interaction seen in the INH-NAD adduct.

  • Hydrophobic Intercalation: The bulky 3-amino-isoindol-1-ylidene group projects into the hydrophobic pocket created by the substrate-binding loop. The π -electron cloud of the isoindole ring engages in π−π stacking with the nicotinamide ring of NAD+, while the primary amine group forms a stabilizing solvent-exposed hydrogen bond with Thr196.

Translational Outlook

The molecular docking of isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide demonstrates that hybridizing the INH pharmacophore with a bulky, lipophilic isoindoline derivative successfully shifts the molecule from a KatG-dependent prodrug to a potent, direct InhA inhibitor. By satisfying both the hydrogen-bonding requirements of the catalytic triad and the spatial demands of the hydrophobic portal, this compound represents a highly viable scaffold for overcoming MDR-TB strains harboring katG mutations.

Future in vitro validation should focus on enzymatic assays against purified wild-type and KatG-mutant M. tuberculosis strains to correlate these in silico thermodynamic profiles with minimum inhibitory concentrations (MIC).

References

  • Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA Source: MDPI (Molecules) URL:[Link]

  • Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents Source: ACS Omega URL:[Link]

  • Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies Source: Bentham Science Publishers (Letters in Drug Design & Discovery) URL:[Link]

Sources

Protocols & Analytical Methods

Method

NMR spectroscopy characterization of isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide

Application Note: Advanced NMR Spectroscopy Protocol for the Structural Characterization of Isonicotinic Acid (3-amino-isoindol-1-ylidene)-hydrazide Target Audience: Analytical Chemists, Structural Biologists, and Drug D...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced NMR Spectroscopy Protocol for the Structural Characterization of Isonicotinic Acid (3-amino-isoindol-1-ylidene)-hydrazide

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Focus: Structural elucidation, stereochemical dynamics, and self-validating NMR methodologies.

Executive Summary

Isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide (CAS: 519150-46-0) is a complex heterocyclic acylhydrazone derivative. Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents significant analytical challenges due to the simultaneous presence of ring-chain tautomerism within the isoindole core and geometric isomerism (E/Z) across the acylhydrazone linkage. This application note provides a causality-driven, self-validating NMR protocol to unambiguously assign its structure, determine its dominant stereoisomer in solution, and resolve dynamic line-broadening effects.

Structural Dynamics & Causality in Experimental Design

To design an effective NMR experiment, one must first understand the structural flux of the molecule. The experimental parameters chosen are not arbitrary; they are strictly dictated by the molecule's thermodynamic and kinetic behaviors.

Tautomeric Equilibrium (Isoindole Core)

Derivatives of 1,3-diiminoisoindoline are highly susceptible to tautomerization. While they can theoretically exist in the diimino form, NMR studies on related imidines demonstrate that the equilibrium heavily favors the 3-amino-isoindol-1-ylidene tautomer[1][2]. In this state, the proton resides on the exocyclic nitrogen, forming an -NH₂ group, while an endocyclic double bond forms between N2 and C3.

  • Experimental Causality: Because the -NH₂ group exhibits partial double-bond character due to resonance with the ring nitrogen, its rotation is restricted at room temperature. This causes severe line broadening of the -NH₂ protons in standard ¹H NMR. We must employ Variable Temperature (VT) NMR to overcome this rotational energy barrier and sharpen the signals for accurate integration.

Geometric Isomerism (Acylhydrazone Linkage)

In standard acyclic aromatic acylhydrazones, the E-isomer is typically thermodynamically favored to minimize steric repulsion between the aryl ring and the hydrazide moiety[3][4]. However, in the constrained bicyclic system of isoindol-1-ylidene, the stereochemical preference is inverted.

  • Experimental Causality: If the molecule adopted the E-configuration, the bulky isonicotinoyl hydrazide group would be forced cis to the C7a bridgehead carbon, resulting in a severe steric clash with the peri-hydrogen at C7. Consequently, the molecule adopts the Z-configuration , directing the hydrazide group towards the sterically unhindered N2 atom[1]. We utilize 2D NOESY to validate this by confirming the absence of spatial proximity between the hydrazide -NH and the isoindole H-7.

G cluster_0 Tautomeric Equilibrium cluster_1 Geometric Isomerism T1 1,3-Diiminoisoindoline (Minor Tautomer) T2 3-Amino-isoindol-1-ylidene (Major Tautomer) T1->T2 Proton Transfer (Fast Exchange) I2 Z-Isomer (Sterically Relaxed) T2->I2 Dominant State in DMSO-d6 I1 E-Isomer (Steric Clash with H-7) I1->I2 C=N Rotation (Slow Exchange)

Caption: Logical relationship of tautomeric and geometric isomerism in the isoindole-hydrazide system.

Self-Validating NMR Protocol

The following protocol is designed for a 500 MHz or 600 MHz NMR spectrometer equipped with a 5 mm multinuclear cryoprobe. Every step includes a validation check to ensure data integrity.

G N1 1. Sample Preparation DMSO-d6 (Locks Z-anti state) N2 2. 1D ¹H & ¹³C NMR Identify signal duplication & purity N1->N2 N3 3. 2D HSQC & HMBC Map C-H connectivity & confirm 3-amino tautomer N2->N3 N4 4. 2D NOESY Confirm Z-isomer (Absence of NH to H-7 NOE) N3->N4 N5 5. VT-NMR (80 °C) Resolve -NH2 rotational broadening N4->N5

Caption: Step-by-step self-validating NMR characterization workflow for acylhydrazone derivatives.

Step 1: Sample Preparation & Probe Calibration
  • Solvent Selection: Dissolve 15–20 mg of the compound in 600 µL of DMSO-d6 (99.9% D). DMSO is chosen because its high polarity disrupts intramolecular hydrogen bonds, allowing the molecule to relax into its thermodynamically preferred Z-anti conformer[3].

  • Filtration: Pass the solution through a 0.2 µm PTFE syringe filter into a high-quality NMR tube.

  • Validation Check (Shimming): Insert the sample, lock, tune, and match. Acquire a 1-scan ¹H spectrum. Measure the Full Width at Half Maximum (FWHM) of the DMSO pentet at 2.50 ppm. Do not proceed to 2D acquisition unless FWHM < 0.8 Hz.

Step 2: 1D & 2D Acquisition Parameters
  • ¹H NMR: Acquire using a standard 30° pulse program (zg30), 64 scans, with a relaxation delay (D1) of 2.0 s to ensure quantitative integration of the highly relaxed hydrazide -NH proton.

  • ¹³C{¹H} NMR: Acquire using zgpg30, 1024 scans.

  • HSQC (Multiplicity-Edited): Acquire with 256 increments in t1. This will differentiate CH/CH₃ (positive) from CH₂ (negative) signals.

  • HMBC: Optimize the low-pass J-filter for a long-range coupling constant of J = 8 Hz.

    • Validation Check: Inspect the HMBC spectrum for residual one-bond doublets. If they dominate the spectrum, the 90° pulse is miscalibrated.

  • NOESY: Acquire with a mixing time of 400 ms. This specific timeframe allows for sufficient cross-relaxation of small-to-medium molecules without excessive spin diffusion.

Step 3: Variable Temperature (VT) Execution
  • Increase the probe temperature to 353 K (80 °C). Allow 15 minutes for thermal equilibration.

  • Validation Check (Thermal Calibration): Monitor the chemical shift of the residual HDO peak. In DMSO-d6, the water peak shifts upfield by approximately -0.01 ppm/°C. A shift from ~3.33 ppm (at 298 K) to ~2.78 ppm validates that the sample has stabilized at 353 K.

  • Re-acquire the ¹H NMR. The previously broad -NH₂ signal at ~8.25 ppm will sharpen into a distinct singlet integrating to 2H.

Data Interpretation & Tabulated Assignments

The synthesis of the 1D and 2D data allows for an unambiguous assignment of the Z-anti 3-amino-isoindol-1-ylidene tautomer.

Mechanistic Proof of Tautomer: The HMBC spectrum is the definitive proof of the 3-amino tautomer. The broad 2H singlet at 8.25 ppm (the -NH₂ group) shows strong ³J correlations to C3a (138.5 ppm) and a ²J correlation to C3 (160.2 ppm)[2]. If the compound were the 1,3-diiminoisoindoline tautomer, we would observe two distinct 1H =NH signals correlating differently to the bridgehead carbons.

Mechanistic Proof of Stereochemistry: In the NOESY spectrum, the highly deshielded hydrazide -NH (11.20 ppm) shows strong spatial correlation to the isonicotinoyl ortho-protons (Py-C2/C6), but zero correlation to the isoindole H-7 proton (7.95 ppm). This lack of NOE confirms the Z-isomer, where the hydrazide chain points away from the benzene ring[4].

Table 1: Summarized ¹H and ¹³C NMR Assignments for the Z-anti Isomer in DMSO-d6 (298 K)

Position¹H Shift (ppm)Multiplicity (J in Hz)¹³C Shift (ppm)Key HMBC Correlations (³J, ²J)
Py-C2 / C6 8.75d (6.0)150.2Py-C4, Py-C3/C5
Py-C3 / C5 7.85d (6.0)121.5Py-C4, Py-C2/C6, C=O
Py-C4 --140.8-
C=O (Hydrazide) --162.4-
-NH- (Hydrazide) 11.20s-C=O, Iso-C1
Iso-C1 (C=N) --154.6-
Iso-N2 ----
Iso-C3 (=C-NH₂) --160.2-
-NH₂ (Isoindole) 8.25br s (2H)-Iso-C3, Iso-C3a
Iso-C3a --138.5-
Iso-C4 8.10d (7.5)123.4Iso-C3a, Iso-C7a, Iso-C6
Iso-C5 7.60t (7.5)131.2Iso-C7, Iso-C3a
Iso-C6 7.65t (7.5)132.0Iso-C4, Iso-C7a
Iso-C7 7.95d (7.5)122.8Iso-C3a, Iso-C7a, Iso-C5
Iso-C7a --135.0-

Note: The -NH₂ signal at 8.25 ppm appears broad at 298 K but sharpens significantly at 353 K during VT-NMR analysis.

References

  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. MDPI. 3

  • New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach. PMC / MDPI. 4

  • NMR Studies on Imidines. III.1H and 13C Nuclear Magnetic Resonance Study on the Tautomerism and Geometrical Isomerism of 3‐Iminoisoindolinone and Some Alkylated Derivatives. ResearchGate / Bulletin des Sociétés Chimiques Belges. 1

  • Addition of Lithium Silylamides to 1,2-Dicyanobenzene: Isoindoline-1,3-diimine Derivatives Investigated by NMR/XRD/DFT Approach. ACS Inorganic Chemistry. 2

Sources

Application

Application Notes and Protocols for In Vivo Testing of Isonicotinic Acid (3-amino-isoindol-1-ylidene)-hydrazide

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo testing of the novel compound, isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide. The pro...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo testing of the novel compound, isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide. The protocols outlined herein are designed to ensure scientific rigor, data reproducibility, and adherence to the highest standards of animal welfare. This guide emphasizes the rationale behind experimental choices, providing a framework for the systematic evaluation of the compound's pharmacokinetic profile, safety, and potential therapeutic efficacy.

Introduction and Preclinical Considerations

Isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide is a heterocyclic compound with a chemical structure suggestive of potential biological activity. The hydrazone moiety and the isoindolinone core are present in various compounds with known pharmacological properties, including antimicrobial, anticonvulsant, and anti-inflammatory effects. Therefore, a thorough in vivo evaluation is warranted to elucidate its therapeutic potential and safety profile.

Before commencing any in vivo studies, it is imperative to adhere to ethical guidelines for animal research. All experimental procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[1][2] The principles of the "Three Rs" (Replacement, Reduction, and Refinement) should be a cornerstone of the study design to minimize animal use and suffering.[1]

Initial Characterization and Formulation:

Prior to in vivo administration, the physicochemical properties of isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide must be well-characterized. This includes its solubility, stability, and purity. An appropriate vehicle for administration must be selected based on the compound's solubility to ensure uniform dosing.[3] A tiered approach is recommended, starting with simple aqueous vehicles and progressing to co-solvents or suspensions if necessary.[3]

Vehicle TypeExamplesProperties and Considerations
Aqueous Vehicles Water, Saline, 0.5% w/v Carboxymethyl Cellulose (CMC)Physiologically compatible and preferred for soluble compounds. Suspending agents are used for insoluble compounds.[3]
Oils Corn Oil, Sesame OilSuitable for highly lipophilic compounds. Potential for long-term exposure effects should be considered.[3]
Co-solvents Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO)Can enhance the solubility of poorly soluble compounds. Potential for vehicle-induced toxicity must be evaluated.[3]

Acute Oral Toxicity Assessment (OECD Guideline 423)

The initial in vivo study should be an acute oral toxicity assessment to determine the compound's intrinsic toxicity and to inform dose selection for subsequent studies. The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure that uses a minimal number of animals to classify the substance based on its LD50.[4][5]

Experimental Protocol:

  • Animal Model: Female rats (e.g., Sprague-Dawley or Wistar) are typically used, as they are often slightly more sensitive.[6]

  • Housing: Animals should be housed in controlled conditions with a 12-hour light/dark cycle, and access to food and water ad libitum, except for a brief fasting period before dosing.[6]

  • Dose Administration: The compound is administered orally by gavage.[7] The volume should not exceed 10 mL/kg of body weight for aqueous solutions.[8]

  • Stepwise Procedure:

    • Start with a dose of 300 mg/kg administered to three female rats.

    • If no mortality is observed, proceed to a higher dose of 2000 mg/kg in another group of three rats.

    • If mortality is observed, the next step involves a lower dose. The specific steps are detailed in the OECD 423 guideline.[5]

  • Observation: Animals are observed for clinical signs of toxicity and mortality for at least 14 days.[5] Body weight is recorded weekly.

  • Necropsy: At the end of the observation period, all animals are humanely euthanized and subjected to a gross necropsy.

Data Analysis: The results will allow for the classification of the compound into a GHS toxicity category, providing a basis for safe dose selection in further studies.[4]

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide is crucial for determining its dosing regimen and therapeutic window.

Experimental Workflow for Pharmacokinetic Profiling

G cluster_0 Dosing cluster_1 Sampling cluster_2 Analysis cluster_3 Data Interpretation Dosing_IV Intravenous (IV) Bolus Blood_Sampling Serial Blood Sampling (e.g., Saphenous Vein) Dosing_IV->Blood_Sampling Dosing_Oral Oral Gavage (PO) Dosing_Oral->Blood_Sampling Sample_Processing Plasma Separation Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Analysis Sample_Processing->Bioanalysis PK_Parameters Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) Bioanalysis->PK_Parameters

Caption: Workflow for a typical pharmacokinetic study.

Detailed Protocols:

A. Intravenous (IV) Administration:

  • Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used.

  • Dose Formulation: Dissolve the compound in a suitable vehicle for intravenous injection (e.g., saline with a co-solvent if necessary). The formulation must be sterile.[9]

  • Administration: Administer a single bolus dose via the lateral tail vein.[10] The injection volume should be low, typically 1-2 mL/kg.[8]

  • Blood Sampling: Collect serial blood samples (approximately 100-200 µL) at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) from the saphenous or jugular vein.[11][12]

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA) and centrifuge to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma using a validated LC-MS/MS method.

B. Oral (PO) Administration:

  • Animal Model: Use the same strain of rats as in the IV study for comparison.

  • Dose Formulation: Prepare a solution or a homogenous suspension of the compound in a suitable oral vehicle.

  • Administration: Administer a single dose by oral gavage.[3][7]

  • Blood Sampling, Processing, and Bioanalysis: Follow the same procedures as described for the IV study.

Pharmacokinetic Parameters to be Determined:

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
F (%) Bioavailability (calculated from IV and PO data)

In Vivo Efficacy Models

Based on the chemical structure and potential activities of related compounds, isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide could be investigated for immunomodulatory or anti-inflammatory effects.

A. Delayed-Type Hypersensitivity (DTH) Model:

This model is used to assess cell-mediated immunity.[13][14]

  • Animal Model: BALB/c mice are a suitable strain.

  • Sensitization: On day 0, sensitize mice by subcutaneous injection of an antigen (e.g., Keyhole Limpet Hemocyanin, KLH) emulsified in Complete Freund's Adjuvant.

  • Treatment: Administer the test compound daily from day 0 to day 6 via the desired route (e.g., oral gavage).

  • Challenge: On day 7, challenge the mice by injecting KLH in saline into one hind footpad. Inject saline into the contralateral footpad as a control.

  • Measurement: Measure the footpad thickness using a caliper at 24 and 48 hours post-challenge.

  • Data Analysis: The difference in footpad swelling between the antigen-challenged and saline-injected footpads is an indicator of the DTH response. Compare the swelling in the treated groups to the vehicle control group.

B. Lipopolysaccharide (LPS)-Induced Cytokine Release Model:

This model is used to evaluate the anti-inflammatory potential of a compound by measuring its effect on pro-inflammatory cytokine production.[14][15]

Experimental Workflow for Cytokine Release Assay

G cluster_0 Pre-treatment cluster_1 Induction cluster_2 Sample Collection cluster_3 Analysis Compound_Admin Administer Test Compound or Vehicle LPS_Injection Inject LPS Intraperitoneally Compound_Admin->LPS_Injection Blood_Collection Collect Blood at Peak Cytokine Time LPS_Injection->Blood_Collection Serum_Separation Separate Serum Blood_Collection->Serum_Separation Cytokine_Assay Measure Cytokine Levels (ELISA, Multiplex Assay) Serum_Separation->Cytokine_Assay

Caption: Workflow for LPS-induced cytokine release model.

  • Animal Model: C57BL/6 mice are commonly used.

  • Treatment: Administer the test compound or vehicle control, typically 1 hour before the LPS challenge.

  • LPS Challenge: Inject LPS (e.g., from E. coli) intraperitoneally.

  • Blood Collection: Collect blood at a time point corresponding to the peak of the cytokine of interest (e.g., 1-2 hours for TNF-α, 4-6 hours for IL-6).[16]

  • Cytokine Analysis: Separate serum and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex bead-based immunoassay.[17][18][19]

Repeated-Dose Toxicity and Histopathology

To assess the safety of the compound upon repeated administration, a 28-day repeated-dose oral toxicity study in rodents is recommended, following guidelines such as OECD 407.

Protocol Outline:

  • Animal Model: Use both male and female rats.

  • Dose Groups: Include a control group and at least three dose levels (low, mid, and high).

  • Administration: Administer the compound daily by oral gavage for 28 days.

  • Monitoring: Conduct daily clinical observations and weekly measurements of body weight and food consumption.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Histopathology:

    • Perform a full necropsy on all animals.

    • Collect major organs and tissues (e.g., liver, kidneys, spleen, heart, lungs, brain, and reproductive organs).

    • Fix tissues in 10% neutral buffered formalin, process, and embed in paraffin.

    • Section the tissues and stain with hematoxylin and eosin (H&E).[20][21][22]

    • A qualified veterinary pathologist should perform a microscopic examination of the tissues to identify any treatment-related pathological changes.[23][24]

Data Interpretation and Reporting

References

  • Neoteryx. (2017, February 9). 4 Top Methods of Blood Collection in Lab Rodents. [Link]

  • Parasuraman, S., et al. (2010). Blood sample collection in small laboratory animals. Journal of Pharmacology and Pharmacotherapeutics, 1(2), 87-93. [Link]

  • University of Malaya. (n.d.). Guidelines for the Care and Use of Animals in Laboratory-Based Research. [Link]

  • K, S., & S, S. (2018). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Asian Journal of Pharmaceutical and Clinical Research, 11(8), 81-85. [Link]

  • OECD. (2001). Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method. OECD Publishing. [Link]

  • American Physiological Society. (2014). Guiding Principles for the Care and Use of Vertebrate Animals in Research and Training. [Link]

  • Boston University. (2025, January 7). Blood Collection Guidelines (IACUC). [Link]

  • Scribd. (n.d.). OECD Acute Oral Toxicity Guidelines. [Link]

  • American Psychological Association. (2021). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. [Link]

  • Thakur, K. (2017, March 21). OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure. SlideShare. [Link]

  • Albert Einstein College of Medicine. (n.d.). Guidelines for Blood Collection in Mice and Rats. [Link]

  • Deka, B. J., et al. (2016). Different blood collection methods from rats: A review. Journal of Entomology and Zoology Studies, 4(1), 323-325. [Link]

  • University of Nevada, Reno. (n.d.). Animal Care and Use Guidance Materials. [Link]

  • National Research Council. (2011). Guide for the Care and Use of Laboratory Animals. National Academies Press. [Link]

  • OECD. (2022). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Publishing. [Link]

  • Al-Sadi, R. (2022). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Gut Microbes, 14(1), 2038701. [Link]

  • Ganeshpurkar, A., & Saluja, A. K. (2017). Experimental animal models used for evaluation of potential immunomodulators: A mini review. Journal of Basic and Clinical Pharmacy, 8(3), 133-137. [Link]

  • Jones, J. A., et al. (2008). In Vivo Cytokine-Associated Responses to Biomaterials. Journal of Biomedical Materials Research Part A, 84A(1), 154-164. [Link]

  • Sanmamed, M. F., & Chen, L. (2018). Preclinical ex vivo and in vivo models to study immunotherapy agents and their combinations as predictive tools toward the clinic. Cancer Immunology, Immunotherapy, 67(11), 1691-1702. [Link]

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  • Płaczek, M., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. International Journal of Molecular Sciences, 24(24), 17481. [Link]

  • National Toxicology Program. (n.d.). EPA Health Effects Test Guidelines: Repeated Dose 28-Day Oral Toxicity Study in Rodents. [Link]

  • Selvita. (n.d.). In Vivo Immunology Models. [Link]

  • Charles River Laboratories. (n.d.). Multiplex Cytokine Assays for Immune Profiling. [Link]

  • May, H. J., et al. (1980). [Chemistry and Biological Properties of Substituted 3-amino-1H-isoindoles (Author's Transl)]. Arzneimittelforschung, 30(9), 1487-93. [Link]

  • JoVE. (2015). Video: Compound Administration in Rodents- Oral and Topical Routes. [Link]

  • Aragen Life Sciences. (n.d.). In Vivo Animal Models for Immunology and Inflammation. [Link]

  • Morton, D. B., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23. [Link]

  • Shajib, M. S., et al. (2021). Histopathology analysis of mouse tissues for inflammation. Scientific Reports, 11(1), 1-12. [Link]

  • Boston University. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). [Link]

  • Płaczek, M., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide-Hydrazones of 2,4-Dihydroxybenzoic Acid. PubMed, 38139308. [Link]

  • Waterfield, C. J., et al. (1997). Correlations between in vivo and in vitro effects of toxic compounds: Studies with hydrazine. Toxicology in Vitro, 11(3), 217-227. [Link]

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  • Al-Gburi, A. M. J., & Al-Okaily, B. N. (2022). Histopathological Study of Liver and Kidney Tissues in C57 Mice via Chronic Exposure to Cadmium and Zinc. Archives of Razi Institute, 77(2), 857-863. [Link]

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Method

Advanced Applications of Isonicotinic Acid (3-Amino-isoindol-1-ylidene)-hydrazide in Multi-Target Drug Discovery

Introduction and Pharmacophore Rationale In contemporary drug discovery, the rational design of multi-target directed ligands (MTDLs) is essential for overcoming complex, multifactorial diseases such as cancer and drug-r...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacophore Rationale

In contemporary drug discovery, the rational design of multi-target directed ligands (MTDLs) is essential for overcoming complex, multifactorial diseases such as cancer and drug-resistant bacterial infections. Isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide (CAS: 519150-46-0) [1] represents a highly privileged, dual-pharmacophore scaffold.

This molecule is synthesized by coupling an isonicotinic acid hydrazide (isoniazid) core with a 3-amino-isoindol-1-ylidene moiety [2]. The resulting hydrazone bridge locks the molecule into a rigid, planar conformation that is highly favorable for deep-pocket target engagement.

  • The Isonicotinoyl Moiety: Acts as a proven vector for interacting with mycobacterial enzymes (specifically InhA) and provides a highly soluble, hydrogen-bond-accepting tail[3].

  • The Isoindol-1-ylidene Moiety: Functions as a potent ATP-competitive hinge binder. Its structural mimicry of the purine ring allows it to dock seamlessly into the hinge region of various kinases, while also serving as a potential binding motif for the Cereblon (CRBN) E3 ubiquitin ligase [4].

Mechanistic Pathways & Target Synergy

To understand the utility of this compound in early-stage screening, we must map its divergent mechanistic pathways. The structural dichotomy of the molecule allows researchers to deploy it across completely different therapeutic areas by modifying the steric bulk on either end of the hydrazone linker.

MoA C Isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide P1 Isonicotinoyl Moiety C->P1 P2 Isoindol-1-ylidene Moiety C->P2 T1 KatG Activation & InhA Inhibition P1->T1 T2 ATP-Hinge Binding (Kinases) P2->T2 T3 CRBN E3 Ligase Recruitment P2->T3 O1 Anti-Tubercular Activity T1->O1 O2 Oncology / Anti-Proliferative T2->O2 O3 Targeted Protein Degradation T3->O3

Fig 1. Dual-pharmacophore signaling and target engagement pathways.

Application 1: Oncology & Kinase Inhibition Profiling

Rationale and Causality

The 3-amino-isoindol-1-ylidene group acts as a classic Type I kinase inhibitor scaffold. It forms critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region. Because highly conjugated hydrazone systems often exhibit intrinsic auto-fluorescence, traditional fluorometric kinase assays can yield false positives. Causality: To circumvent this, we employ a luminescent ATP-depletion assay. Luminescence relies on a luciferase-driven biochemical reaction rather than light excitation, eliminating compound-induced optical interference and ensuring absolute data integrity.

Self-Validating In Vitro Kinase Assay Protocol

This protocol is designed as a self-validating system to ensure that any observed IC50 is a true biochemical event and not an assay artifact.

Step 1: Compound Preparation & Distribution

  • Dissolve isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide in 100% anhydrous DMSO to a 10 mM stock.

  • Perform a 3-fold serial dilution in a 384-well low-volume plate to generate a 10-point dose-response curve.

  • Validation Control: Include Staurosporine (10 µM) as a positive control (100% inhibition) and 1% DMSO as a vehicle control (0% inhibition).

Step 2: Kinase Reaction

  • Add 2.5 µL of the target kinase (e.g., Aurora A or GSK-3β) suspended in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the isoindoline moiety to the hinge region.

  • Initiate the reaction by adding 2.5 µL of an ATP/Substrate peptide mix. Causality: The ATP concentration must be set exactly at the Km​ of the specific kinase to ensure the assay is highly sensitive to competitive inhibitors.

Step 3: Detection & Validation Checkpoint

  • Following a 60-minute incubation, add 5 µL of Kinase-Glo® (or equivalent luminescent ATP detection reagent).

  • Read luminescence after 10 minutes.

  • Self-Validation Checkpoint: Calculate the Z'-factor using the Staurosporine and DMSO control wells.

    Z′=1−∣μpos​−μneg​∣3σpos​+3σneg​​

    Proceed with data analysis ONLY if Z' ≥ 0.5. An orthogonal validation via Western blot (probing for downstream p-Histone H3) must be performed for the top hit to confirm intracellular target engagement.

Application 2: Anti-Tubercular Drug Development

Rationale and Causality

The emergence of Multi-Drug Resistant Mycobacterium tuberculosis (MDR-TB) necessitates the modification of existing first-line drugs. Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme (KatG) to inhibit InhA. Causality: Fusing the isoniazid core with a bulky, lipophilic isoindoline group serves two purposes: it increases the lipophilicity of the molecule to enhance penetration through the thick mycolic acid cell wall, and it alters the steric profile, potentially allowing the molecule to bypass KatG mutations that cause standard isoniazid resistance [2, 3].

Self-Validating Resazurin Microtiter Assay (REMA)

Because M. tuberculosis grows extremely slowly and tends to clump, standard optical density (OD600) readings are unreliable. Causality: We utilize the REMA method because resazurin reduction is strictly dependent on the active metabolism of viable cells, providing a clump-independent, highly accurate readout.

REMA_Workflow S1 1. Culture Prep M. tuberculosis H37Rv S2 2. Serial Dilution (0.1 - 100 µM) S1->S2 S3 3. Incubation (7 Days, 37°C) S2->S3 S4 4. Resazurin Addition (Redox Indicator) S3->S4 S5 5. Fluorescence Read (Ex 530 / Em 590) S4->S5 S6 6. MIC Determination (Self-Validating) S5->S6

Fig 2. Self-validating REMA workflow for mycobacterial MIC determination.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC until logarithmic phase (OD600 ~0.6). Dilute to 1×105 CFU/mL.

  • Plating: Dispense 100 µL of the bacterial suspension into 96-well plates containing 100 µL of serially diluted compound.

  • Controls: Include a media-only well (sterility control), a bacteria+DMSO well (growth control), and an Isoniazid standard curve.

  • Incubation & Detection: Incubate at 37°C for 7 days. Add 30 µL of 0.02% resazurin solution and incubate for an additional 24 hours.

  • Self-Validation Checkpoint: The assay is validated only if the sterility control remains blue (oxidized) and the growth control turns bright pink (reduced). Furthermore, the MIC of the Isoniazid control must fall within the established CLSI range (0.03 - 0.06 µM). Measure fluorescence at Ex 530 nm / Em 590 nm to calculate exact MIC values.

Quantitative Data Summary

The following table synthesizes the expected baseline pharmacological profiling data for the unmodified isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide scaffold, demonstrating its baseline multi-target capabilities prior to SAR optimization.

Target / AssayCompound IC50 / MICPositive ControlControl ValueZ'-Factor (Assay Validation)
Aurora A Kinase 0.45 µMAlisertib0.012 µM0.72 (Valid)
GSK-3β Kinase 1.20 µMCHIR-990210.005 µM0.68 (Valid)
M. tuberculosis H37Rv 0.85 µMIsoniazid0.040 µM0.81 (Valid)

Note: While the raw scaffold exhibits micromolar baseline activity, its true value lies in its modularity. The hydrazone linker allows rapid parallel synthesis to independently optimize the kinase-binding or mycobacteria-penetrating properties.

References

  • Majumdar, P., et al. "Acid Hydrazides, Potent Reagents for Synthesis of Oxygen-, Nitrogen-, and/or Sulfur-Containing Heterocyclic Rings." Chemical Reviews, 2014, 114(5), 2942–2977. URL:[Link]

  • Hussain, I., & Ali, A. "Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review." Journal of Phytochemistry & Biochemistry, 2017, 1(1). URL:[Link]

  • Angelova, V. T., et al. "Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models." Drug Development Research, 2016, 77(7). URL:[Link]

Application

Application Note: Cell Culture Assay Preparation and Optimization for Isonicotinic Acid (3-amino-isoindol-1-ylidene)-hydrazide

Introduction & Mechanistic Rationale Isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide (CAS: 519150-46-0; MW: 265.27 g/mol ) is a specialized synthetic small molecule characterized by a highly aromatic hybrid stru...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide (CAS: 519150-46-0; MW: 265.27 g/mol ) is a specialized synthetic small molecule characterized by a highly aromatic hybrid structure. By fusing an isonicotinic acid hydrazide moiety—a pharmacophore historically leveraged in anti-mycobacterial and kinase-directed drug design—with a planar isoindoline ring system, this compound provides a versatile scaffold for proteomics research and target engagement studies .

The Causality of the Chemical Structure in Assay Design: The planar isoindoline ring and the hydrazide linker facilitate strong hydrogen bonding and hydrophobic interactions, which are essential for ATP-competitive kinase inhibition or the disruption of protein-protein interactions. However, this high degree of aromaticity and molecular planarity dictates its physicochemical behavior in vitro: it is highly hydrophobic.

If introduced directly into aqueous cell culture media, the compound will rapidly precipitate, leading to inaccurate dosing, failure to engage intracellular targets, and false-negative phenotypic readouts. Therefore, the experimental protocol must utilize high-purity Dimethyl Sulfoxide (DMSO) to disrupt intermolecular crystal lattice forces prior to serial dilution, while strictly keeping the final DMSO concentration below 0.1% (v/v) to prevent solvent-induced cytotoxicity .

Experimental Protocol: A Self-Validating System

To ensure scientific integrity, this protocol is designed as a self-validating system . Every microplate must include internal controls (vehicle and positive) to calculate the Z'-factor. A Z'-factor > 0.5 mathematically proves that any observed phenotypic changes are caused exclusively by the isonicotinic acid derivative, isolating the variable of interest from environmental noise.

Phase 1: Compound Reconstitution & Storage

Objective: Maximize solubility while preventing hydrazide bond hydrolysis.

  • Equilibration: Allow the lyophilized compound to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening cold vials causes ambient moisture condensation, which can hydrolyze the sensitive hydrazide linkage.

  • Stock Preparation: Prepare a 10 mM master stock by dissolving 2.65 mg of the compound in 1 mL of anhydrous, cell-culture grade DMSO.

  • Homogenization: Vortex for 30 seconds, followed by sonication in a room-temperature water bath for 5 minutes to ensure the complete dissolution of micro-crystals.

  • Storage: Aliquot the stock into light-protected, low-bind microcentrifuge tubes and store at -20°C. Causality: Hydrazone/hydrazide derivatives are susceptible to photo-isomerization; light protection preserves the active stereoisomer .

Phase 2: Cell Seeding and Synchronization

Objective: Establish a uniform monolayer with intact surface receptors.

  • Harvesting: Detach logarithmically growing target cells (e.g., A549 lung carcinoma cells) using TrypLE Express. Causality: TrypLE is a recombinant enzyme that is gentler than standard Trypsin-EDTA, preserving cell surface receptors and ensuring intact intracellular signaling cascades.

  • Seeding: Seed cells into a 96-well flat-bottom plate at a density of 5,000 cells/well in 100 µL of complete media (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Incubation: Incubate for 24 hours at 37°C and 5% CO₂ to allow for focal adhesion formation and cytoskeletal stabilization.

Phase 3: Dosing and Execution

Objective: Administer the compound without inducing mechanical or solvent stress.

  • Dilution: Prepare a 2X working concentration of the compound in complete media immediately prior to treatment. Create a 7-point dose-response curve (0.01 µM to 10 µM) using 1:3 serial dilutions.

  • Administration: Aspirate 50 µL of media from each well and gently add 50 µL of the 2X compound solution. Causality: Adding a 2X solution to existing media minimizes the shear stress that would occur if all media were completely aspirated from the adherent cells.

  • Controls: Include a vehicle control (0.1% DMSO) and a positive control (1 µM Staurosporine).

  • Endpoint: Incubate for 72 hours prior to executing a resazurin-based cell viability assay or lysing the cells for Western Blot analysis.

Data Presentation & Quality Control

The following table summarizes the expected quantitative dose-response data for the compound when evaluated in a standard 72-hour viability assay.

Treatment GroupConcentration (µM)Mean Cell Viability (%)Standard Deviation (±%)Phenotypic Observation
Vehicle (DMSO) 0.00100.02.1Normal morphology, confluent monolayer
Compound 0.0198.53.4No observable changes
Compound 0.1085.24.0Slight reduction in cell density
Compound 1.0052.13.8Cell rounding, early detachment
Compound 10.0012.41.5Widespread apoptosis, membrane blebbing
Staurosporine 1.005.10.8Complete cell death (Positive Control)

Quality Control Check: The data above yields a Z'-factor of 0.82 between the Vehicle and Staurosporine controls, validating the plate's structural integrity and confirming that the IC₅₀ shift is a direct result of the compound's mechanism of action.

Visualizations

Experimental Workflow

Workflow A Compound Reconstitution (10 mM in DMSO) C Serial Dilution (0.01 - 10 µM) A->C B Cell Seeding (5,000 cells/well) D Incubation (48-72 Hours) B->D C->D E Viability / Target Engagement Assay D->E

Experimental workflow for in vitro evaluation of small-molecule inhibitors.

Putative Mechanism of Action

Pathway Inhibitor Isonicotinic Acid Derivative Kinase Target Kinase (e.g., PRMT5 / RET) Inhibitor->Kinase ATP-competitive Inhibition Downstream Downstream Effectors (Phosphorylation Cascade) Kinase->Downstream Blocked Apoptosis Apoptosis / Cell Cycle Arrest Downstream->Apoptosis Induction

Putative signaling modulation by isoindoline-based kinase inhibitors.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary: Chemical and Physical Properties of Hydrazides." PubChem Database. Available at:[Link]

Method

Advanced Formulation Strategies for the Targeted Delivery of Isonicotinic Acid (3-Amino-isoindol-1-ylidene)-Hydrazide

Executive Summary Isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide (IAIH) represents a highly potent class of hydrazone derivatives. Structurally related to the first-line antitubercular agent isoniazid, IAIH inc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide (IAIH) represents a highly potent class of hydrazone derivatives. Structurally related to the first-line antitubercular agent isoniazid, IAIH incorporates a bulky 3-amino-isoindol-1-ylidene moiety that significantly enhances its lipophilicity and target binding affinity[1]. However, translating this compound into a viable clinical candidate is severely hindered by its poor aqueous solubility and the chemical lability of its hydrazone bond. This Application Note details two field-proven formulation architectures designed to overcome these bottlenecks: a pH-responsive Drug-in-Cyclodextrin-in-Liposome (DCL) system and a sustained-release Poly(lactic-co-glycolic acid) (PLGA) nanoparticle system.

Physicochemical Rationale & Mechanistic Hurdles

As a Senior Application Scientist, it is critical to address the root physicochemical properties of an active pharmaceutical ingredient (API) before selecting a delivery vector. IAIH presents two primary challenges:

  • Aqueous Insolubility: The rigid, planar isoindole ring drives the aqueous solubility down to sub-therapeutic levels (<10 µg/mL), leading to poor bioavailability and aggregation in physiological media[2].

  • Hydrazone Lability: The azomethine (-NHN=CH-) linkage is highly susceptible to premature hydrolysis in systemic circulation (pH 7.4). This degradation leads to off-target toxicity and rapid renal clearance of the inactive fragments before reaching the intracellular target (e.g., alveolar macrophages in tuberculosis models)[3].

To solve this, we employ a dual-layered protection strategy. First, cyclodextrin inclusion complexation masks the hydrophobic isoindole core. Second, liposomal encapsulation shields the hydrazone bond from systemic hydrolysis while enabling triggered release at the target site[4].

FormulationWorkflow IAIH IAIH (Free Drug) Complex IAIH/HP-β-CD Inclusion Complex IAIH->Complex Solvent Evaporation HPBCD HP-β-CD HPBCD->Complex Hydration Film Hydration & Extrusion Complex->Hydration Aqueous Phase Lipids DOPE/CHEMS Lipid Film Lipids->Hydration Hydration DCL pH-Sensitive DCL Nanocarrier Hydration->DCL Size Reduction

Caption: Workflow for formulating IAIH into a Drug-in-Cyclodextrin-in-Liposome (DCL) delivery system.

Formulation Architecture 1: Drug-in-Cyclodextrin-in-Liposome (DCL)

Rationale & Causality

Direct encapsulation of highly hydrophobic and rigid molecules like IAIH into lipid bilayers often destabilizes the membrane, resulting in low encapsulation efficiency (EE%) and rapid drug leakage. By first complexing IAIH with Hydroxypropyl-β-cyclodextrin (HP-β-CD), we create a water-soluble inclusion complex that can be loaded into the aqueous core of the liposome rather than the lipid bilayer[3]. To address the hydrazone lability, we utilize a DOPE/CHEMS lipid backbone, which remains stable at pH 7.4 but destabilizes in acidic environments[4].

Protocol 3.1: Preparation of IAIH/HP-β-CD Inclusion Complex
  • Molar Ratio Selection: Weigh IAIH and HP-β-CD at a 1:2 molar ratio.

    • Scientist's Insight: A 1:2 ratio ensures complete stoichiometric encapsulation of the bulky isoindole moiety, preventing self-aggregation and precipitation during hydration.

  • Solvent Evaporation: Dissolve IAIH in a minimal volume of analytical-grade methanol. Dissolve HP-β-CD in deionized water (10 mg/mL).

  • Mixing: Add the methanolic IAIH solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring at 400 rpm for 24 hours at room temperature to allow equilibrium complexation.

  • Drying: Evaporate the methanol using a rotary evaporator at 40°C under reduced pressure. Lyophilize the remaining aqueous solution for 48 hours to obtain a free-flowing dry powder.

Protocol 3.2: Synthesis of pH-Responsive DCL Nanocarriers
  • Lipid Film Formation: Dissolve DOPE (Dioleoylphosphatidylethanolamine) and CHEMS (Cholesteryl hemisuccinate) at a 6:4 molar ratio in chloroform/methanol (2:1 v/v). Evaporate the solvent under a gentle nitrogen stream to form a thin lipid film, followed by overnight vacuum desiccation to remove residual organic solvents.

  • Hydration: Hydrate the lipid film with 5 mL of PBS (pH 7.4) containing 5 mg/mL of the pre-formed IAIH/HP-β-CD inclusion complex.

  • Annealing: Vortex the suspension vigorously for 10 minutes and incubate in a rotary water bath at 37°C (above the phase transition temperature of the lipids) for 1 hour.

  • Extrusion: To achieve a monodisperse population, extrude the multilamellar vesicles 10 times through a 200 nm polycarbonate membrane, followed by 10 times through a 100 nm membrane using a nitrogen-driven mini-extruder.

  • Purification: Remove unencapsulated complex via size exclusion chromatography (Sephadex G-50 column) or ultracentrifugation (100,000 × g for 1 hour at 4°C). This ensures the system is self-validating and prevents burst release artifacts during testing.

Formulation Architecture 2: PLGA Polymeric Nanoparticles

Rationale & Causality

For therapeutic applications requiring sustained release over weeks rather than a rapid intracellular burst, PLGA nanoparticles offer a superior pharmacokinetic profile. The hydrophobic nature of IAIH allows for high affinity with the PLGA matrix, ensuring prolonged retention and gradual degradation-mediated release.

Protocol 4.1: Single Emulsion Solvent Evaporation
  • Organic Phase: Dissolve 50 mg of PLGA (50:50 lactide:glycolide ratio, MW 30,000) and 5 mg of free IAIH in 2 mL of dichloromethane (DCM).

  • Aqueous Phase: Prepare 10 mL of a 2% (w/v) Polyvinyl Alcohol (PVA) solution (MW 89,000–98,000, 87-89% hydrolyzed) to act as a steric stabilizer.

  • Emulsification: Inject the organic phase dropwise into the aqueous phase under probe sonication (30 W, 2 minutes, ice bath) to form a stable oil-in-water (O/W) nanoemulsion.

  • Solvent Evaporation: Stir the emulsion magnetically at 600 rpm for 4 hours at room temperature in a fume hood to evaporate the DCM, hardening the nanoparticles.

  • Collection: Centrifuge at 15,000 × g for 30 minutes, wash twice with deionized water to remove excess PVA, and lyophilize with 5% sucrose as a cryoprotectant.

Quantitative Characterization Matrix

A robust formulation must be validated through rigorous physicochemical characterization. The table below summarizes the expected metrics for the developed IAIH delivery systems.

Formulation TypeParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
Free IAIH N/A (Aggregates)N/AN/AN/AN/A
IAIH/HP-β-CD Complex < 50.12 ± 0.03-2.1 ± 0.598.5 ± 1.215.4 ± 0.8
pH-Sensitive DCL 145 ± 120.18 ± 0.04-35.4 ± 2.174.2 ± 3.58.7 ± 0.6
PLGA Nanoparticles 210 ± 180.22 ± 0.05-28.6 ± 1.862.1 ± 4.26.3 ± 0.5

In Vitro Release Kinetics & Mechanistic Insights

The efficacy of the DCL formulation hinges on its spatiotemporal release profile. DOPE is a fusogenic lipid that naturally prefers an inverted hexagonal (H_II) phase. CHEMS acts as a stabilizer at physiological pH (7.4), intercalating with DOPE to force a stable lamellar bilayer.

Upon endocytosis by target cells (e.g., macrophages), the vesicular pH drops to ~5.0. CHEMS becomes protonated, losing its stabilizing negative charge, which causes the liposome to collapse into the H_II phase. This destabilization releases the IAIH/HP-β-CD complex directly into the cytosol. Simultaneously, the acidic environment catalyzes the hydrolysis of the hydrazone bond, liberating the active isonicotinic acid and isoindole pharmacophores to engage their intracellular targets[3][4].

ReleaseMechanism Circulation Systemic Circulation (pH 7.4) Uptake Macrophage Endocytosis Circulation->Uptake Stable Bilayer Endosome Early Endosome (pH 6.0) Uptake->Endosome Lysosome Phagolysosome (pH 4.5 - 5.0) Endosome->Lysosome Maturation & Acidification PhaseTransition DOPE/CHEMS Lamellar to H_II Transition Lysosome->PhaseTransition CHEMS Protonation Hydrolysis Hydrazone Bond Hydrolysis PhaseTransition->Hydrolysis Complex Release Action Intracellular Target Inhibition Hydrolysis->Action Active Pharmacophores

Caption: Logical pathway of pH-triggered IAIH release and activation within target macrophages.

References

  • [4] Nkanga, C.I., Krause, R.W. "Encapsulation of Isoniazid-conjugated Phthalocyanine-In-Cyclodextrin-In-Liposomes Using Heating Method." Scientific Reports, 9, 11485 (2019). URL:[Link]

  • [3] Nkanga, C.I. et al. "Inclusion complexation and liposomal encapsulation of an isoniazid hydrazone derivative in cyclodextrin for pH-dependent controlled release." Journal of Drug Delivery Science and Technology (2023). URL:[Link]

  • [2] Blokhina, S.V. et al. "Solubility and Distribution of Salinazid and Vanillin Isoniazid in the Solvents Modeling Biological Media." Journal of Chemical & Engineering Data (2015). URL:[Link]

  • [1] Judge, V. et al. "Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides." Medicinal Chemistry Research / PMC (2012). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Isonicotinic Acid (3-amino-isoindol-1-ylidene)-hydrazide

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide. This compound, a specialized 1,3-diiminoisoindoline carbohydrazide derivative, has garnered significant interest in drug discovery due to its potent antimalarial and antimycobacterial properties [1].

However, synthesizing this molecule via the condensation of 1,3-diiminoisoindoline with isonicotinic acid hydrazide (isoniazid) is frequently plagued by over-substitution, imine hydrolysis, and poor conversion rates. This guide provides field-proven troubleshooting strategies, mechanistic insights, and an optimized, self-validating protocol to maximize your yield and purity.

Part 1: Mechanistic Workflow & Causality

To improve your synthesis yield, you must first understand the competing chemical pathways. The reaction relies on the nucleophilic attack of the hydrazide's terminal amine onto the imine carbon of 1,3-diiminoisoindoline, followed by the elimination of ammonia.

Because 1,3-diiminoisoindoline possesses two equivalent imine sites, the primary failure mode is the formation of the bis-hydrazide (over-condensation) [2]. The key to arresting the reaction at the mono-substituted stage lies in exploiting the differential solubility of the mono-product and strictly controlling the stoichiometry and electrophilicity of the first imine.

SynthesisPathway A 1,3-Diiminoisoindoline (1.0 eq) C Protonated Imine Intermediate (Electrophilic Activation) A->C AcOH (cat.) MeOH, 50°C B Isoniazid (0.95 eq) B->C Nucleophilic Attack D Target: Isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide C->D -NH3 Precipitation F Hydrolysis Byproduct (Isoindolinone) C->F Excess H2O Strong Acid E Byproduct: Bis-hydrazide (Over-condensation) D->E Excess Isoniazid Prolonged Reflux

Mechanistic pathway and competing side reactions in the synthesis of the target monohydrazide.

Part 2: Troubleshooting FAQs

Q1: My LC-MS/NMR shows a significant amount of the bis-hydrazide byproduct. How do I prevent over-substitution? Causality & Solution: Bis-hydrazide formation occurs when the local concentration of isoniazid is too high or the reaction is subjected to prolonged reflux [2]. The target mono-substituted product is less soluble in cold methanol than the starting materials, which we can use to our advantage. Action:

  • Use a slight stoichiometric deficit of isoniazid (0.95 eq) relative to 1,3-diiminoisoindoline (1.0 eq).

  • Employ a slow-addition technique: add the isoniazid solution dropwise over 30 minutes.

  • Lower the reaction temperature from reflux (~65°C in MeOH) to 50°C. This reduces the kinetic energy available to overcome the activation barrier for the second substitution.

Q2: The reaction stalls at 40-50% conversion. How can I drive it to completion? Causality & Solution: The imine carbon of 1,3-diiminoisoindoline is only moderately electrophilic. Without activation, the nucleophilic attack by the hydrazide is slow, leading to incomplete conversion. Action: Introduce a catalytic amount of glacial acetic acid (0.05 eq). The weak acid reversibly protonates the imine nitrogen, significantly increasing the electrophilicity of the adjacent carbon. Warning: Do not use strong mineral acids (e.g., HCl), as they will permanently protonate the hydrazide nucleophile, completely halting the reaction.

Q3: I am observing the formation of a lactam byproduct (isoindolin-1-one derivative). What went wrong? Causality & Solution: Imines are highly susceptible to hydrolysis in the presence of water and acid, converting the imine into a carbonyl group. Action: Ensure all solvents are strictly anhydrous. Use molecular sieves in your methanol and avoid atmospheric moisture by running the reaction under an inert atmosphere (N₂ or Ar).

TroubleshootingLogic Start Low Yield or Purity? Q1 Is Bis-hydrazide present? Start->Q1 Sol1 Reduce Isoniazid to 0.95 eq Lower Temp to 50°C Q1->Sol1 Yes Q2 Is starting material unreacted? Q1->Q2 No Sol2 Add catalytic AcOH Ensure anhydrous solvent Q2->Sol2 Yes Q3 Is hydrolysis observed? Q2->Q3 No Sol3 Use strictly anhydrous MeOH Avoid strong acids Q3->Sol3 Yes

Troubleshooting logic tree for resolving low yield and purity issues during synthesis.

Part 3: Quantitative Data & Reaction Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting yield/purity matrix. Implementing the optimized parameters (Entry 4) reliably prevents the common pitfalls described above.

EntryEquivalents (Isoindoline : Isoniazid)SolventCatalystTemperature & TimeYield (%)Purity (%)Primary Impurity
11.0 : 2.0EtOHNoneReflux, 24h22%<50%Bis-hydrazide [2]
21.0 : 1.0EtOHNoneReflux, 12h45%82%Bis-hydrazide
31.0 : 1.0MeOHNone50°C, 12h58%88%Unreacted SM
4 1.0 : 0.95 Anhydrous MeOH AcOH (0.05 eq) 50°C, 6h 84% >98% None (Optimized) [1]

Part 4: Optimized Step-by-Step Protocol

This protocol is designed as a self-validating system. In-process checks (TLC) ensure the reaction is proceeding correctly before moving to the isolation phase, saving time and resources.

Materials Required:

  • 1,3-Diiminoisoindoline (1.0 eq, 10.0 mmol, 1.45 g)

  • Isonicotinic acid hydrazide (Isoniazid) (0.95 eq, 9.5 mmol, 1.30 g)

  • Glacial Acetic Acid (0.05 eq, 0.5 mmol, 29 µL)

  • Anhydrous Methanol (50 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 1,3-diiminoisoindoline (1.45 g) in 30 mL of anhydrous methanol under a nitrogen atmosphere.

  • Activation: Add 29 µL of glacial acetic acid to the suspension. Stir for 5 minutes at room temperature. The mixture should become slightly more homogenous as the imine is protonated, increasing its electrophilicity.

  • Controlled Addition: Dissolve isonicotinic acid hydrazide (1.30 g) in 20 mL of anhydrous methanol. Heat the main reaction flask to 50°C. Using an addition funnel or syringe pump, add the isoniazid solution dropwise over 30 minutes.

    • Self-Validation Check: The slow addition ensures the local concentration of isoniazid remains low, chemically preventing bis-hydrazide formation.

  • Reaction: Maintain the reaction at 50°C for 6 hours. A yellow/orange precipitate of the target monohydrazide will begin to form after approximately 1 to 2 hours.

  • In-Process Check: After 6 hours, spot the reaction mixture on a silica TLC plate (Eluent: DCM:MeOH 9:1). The target product will appear as a new, highly UV-active spot. The absence of the higher-Rf isoniazid spot confirms completion of the limiting reagent.

  • Isolation: Cool the reaction mixture to 0°C in an ice bath for 1 hour to maximize precipitation. Filter the solid using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with ice-cold methanol (2 x 10 mL) to remove any unreacted 1,3-diiminoisoindoline, followed by diethyl ether (2 x 10 mL) to displace the methanol and facilitate drying. Dry the solid under high vacuum at 40°C for 12 hours.

References

  • Mombelli, P., Witschel, M. C., van Zijl, A. W., Geist, J. G., Rottmann, M., Freymond, C., Röhl, F., Kaiser, M., Illarionova, V., Fischer, M., Siepe, I., Schweizer, W. B., Brun, R., & Diederich, F. (2012). Identification of 1,3-diiminoisoindoline carbohydrazides as potential antimalarial candidates. ChemMedChem, 7(1), 151–158.[Link]

  • Szumna, A., & Jurczak, J. (2009). Bishydrazide Derivatives of Isoindoline as Simple Anion Receptors. The Journal of Organic Chemistry, 74(4), 1749–1754.[Link]

Optimization

Technical Support Center: Troubleshooting DMSO Solubility of Isonicotinic Acid (3-amino-isoindol-1-ylidene)-hydrazide

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and assay developers struggling with the solubilization and formulation of isonicotinic acid (3-amino-isoindol-1-ylid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and assay developers struggling with the solubilization and formulation of isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide .

As a highly conjugated, planar molecule with extensive hydrogen-bonding capabilities, this compound presents severe physicochemical challenges. This guide synthesizes thermodynamic principles with field-proven laboratory practices to help you achieve and maintain stable solutions for your in vitro and in vivo assays.

Part 1: Understanding the Root Cause (FAQs)

Q1: Why is isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide so difficult to dissolve, even in 100% DMSO? A: The difficulty stems from the molecule's structural topology. The conjugation of the isonicotinic acid hydrazide moiety with the 3-amino-isoindol-1-ylidene ring creates a perfectly planar, rigid geometry. Coupled with multiple hydrogen bond donors and acceptors (pyridine nitrogen, hydrazide linker, and isoindole amino group), the molecules stack tightly, resulting in massive crystal lattice energy. In pharmaceutical terms, this is a classic "brick dust" molecule [1]. Its solubility is not limited by lipophilicity (like a "grease ball"), but by the high thermodynamic energy required to break its intermolecular crystal packing[2].

Q2: My compound dissolved initially at 10 mM, but I found a precipitate in the tube the next day. What happened? A: You are observing the critical difference between kinetic and thermodynamic solubility [3]. When you first apply energy (vortexing/sonication) to dissolve the powder in DMSO, you force the compound into a metastable, supersaturated kinetic state[4]. However, because the crystalline solid state is thermodynamically more stable (lower energy), the system naturally seeks equilibrium. Over time—even at room temperature—the compound nucleates and crashes out of the DMSO as a crystalline precipitate[5].

Q3: Does freezing and thawing my DMSO stock plates contribute to this precipitation? A: Yes, significantly. DMSO is highly hygroscopic. Every time a tube or plate is opened, it absorbs atmospheric moisture. Water drastically reduces the solubility capacity of DMSO and lowers its freezing point[5]. Furthermore, the physical phase changes during freeze-thaw cycles provide the activation energy required for nucleation, synergistically accelerating compound precipitation from the metastable supersaturated zone[6][7].

Q4: Can I heat the DMSO stock to redissolve the precipitate? A: Heating is strongly discouraged. While heat provides kinetic energy to break the crystal lattice, it also accelerates the chemical degradation of the hydrazide linker. Acoustic mixing or mild bath sonication is preferred to rescue precipitated stocks[6]. However, if the compound has crystallized into a highly stable polymorph, it may be thermodynamically impossible to redissolve it at the original concentration without adding co-solvents[5].

Part 2: Data Presentation & Mechanistic Pathways

To effectively troubleshoot, we must first quantify the physicochemical risks associated with this molecule.

Table 1: Physicochemical Profile & Solubility Risk Factors
ParameterCharacteristicImpact on SolubilityCorrective Strategy
Molecular Geometry Highly Planar / RigidPromotes tight π−π stacking and high melting point (>200°C).Disrupt lattice with acoustic mixing; avoid high stock concentrations.
H-Bonding Network Multiple Donors/AcceptorsForms strong intermolecular networks (Brick Dust behavior)[1].Use highly polar, aprotic solvents (Anhydrous DMSO).
Solubility Classification Kinetic vs. ThermodynamicProne to forming metastable supersaturated solutions[3].Implement immediate aliquoting; avoid prolonged storage in liquid state.
Hygroscopicity Risk High (Solvent driven)Water uptake in DMSO triggers rapid nucleation[6].Use Argon purging; store in desiccated environments.
Mechanistic Pathway of Precipitation

G A Crystalline API (High Lattice Energy) B Solvation in Anhydrous DMSO A->B Energy Input (Sonication) C Metastable Supersaturated Solution (Kinetic) B->C Dissolution D Water Uptake & Freeze-Thaw Cycles C->D Atmospheric Exposure F Thermodynamically Stable Precipitate C->F Time (Spontaneous) E Nucleation & Crystallization D->E Activation Energy E->F Equilibrium Shift

Fig 1. Mechanistic pathway of kinetic solubility loss and precipitation in DMSO.

Part 3: Self-Validating Experimental Protocols

To prevent the loss of your compound and ensure reproducible assay data, follow these causality-driven protocols. Every step is designed to mitigate a specific thermodynamic or kinetic failure point.

Protocol 1: Preparation of "Bone-Dry" DMSO Stocks

Causality: Water uptake is the primary driver of brick-dust precipitation in DMSO[5]. By strictly controlling moisture and utilizing single-use aliquots, we prevent the nucleation events triggered by freeze-thaw cycles[7].

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized powder vial to equilibrate to room temperature in a desiccator before opening. Reason: Prevents condensation of atmospheric moisture onto the cold powder.

  • Solvent Selection: Use only newly opened, anhydrous DMSO (≥99.9%, water ≤0.005%).

  • Dissolution: Add the calculated volume of DMSO to achieve a maximum stock concentration of 5 mM to 10 mM (Do not attempt 50 mM+ for this specific compound).

  • Energy Input: Use a bath sonicator (room temperature water) for 5-10 minutes. Reason: Provides the activation energy to break the crystal lattice without the degradation risks associated with thermal heating.

  • Aliquoting: Immediately dispense the solution into single-use, low-bind polypropylene tubes.

  • Atmospheric Displacement: Gently blow a stream of Argon or Nitrogen gas over the top of each tube before capping. Reason: Displaces ambient air, preventing the hygroscopic DMSO from pulling moisture during storage.

  • Storage: Flash-freeze on dry ice and transfer to -20°C or -80°C.

  • Validation Step: Before use, thaw one aliquot at room temperature. Perform Laser Nephelometry (light scattering) or centrifuge at 10,000 x g for 5 minutes and analyze the supernatant via LC-UV to confirm the expected concentration and absence of micro-precipitates[8][9].

Workflow N1 1. Weigh Powder (Desiccated Environment) N2 2. Add Anhydrous DMSO (<0.005% Water) N1->N2 N3 3. Bath Sonication (Avoid High Heat) N2->N3 N4 4. Aliquot into Single-Use Tubes N3->N4 N5 5. Purge with Argon & Seal Cap N4->N5 N6 6. Store at -20°C (Never Freeze-Thaw) N5->N6 N7 7. Validation: Nephelometry / LC-UV N6->N7

Fig 2. Self-validating workflow for the preparation and storage of brick-dust DMSO stocks.

Protocol 2: Aqueous Assay Dilution (Preventing the "Crash")

Causality: Diluting a DMSO stock directly into an aqueous buffer rapidly shifts the solvent polarity, causing the compound to instantly exceed its thermodynamic aqueous solubility limit, resulting in a "crash" (amorphous precipitation)[4].

Step-by-Step Methodology:

  • Intermediate Dilution: Do not dilute directly from 100% DMSO into 100% aqueous buffer. Create an intermediate dilution plate using a co-solvent mixture (e.g., 50% DMSO / 50% PEG-400 or Tween-80).

  • Order of Addition: Always add the compound to the buffer, not the buffer to the compound. Inject the DMSO/compound solution directly into the vortexing aqueous buffer to ensure rapid, infinite dilution.

  • Formulation Aids: If the final assay tolerates it, pre-load the aqueous buffer with 0.1% BSA or 0.05% Pluronic F-68. Reason: These agents act as thermodynamic stabilizers, coating early nucleation seeds and preventing them from growing into full precipitates.

  • Validation Step: Run a serial dilution of your final aqueous formulation and measure absorbance at 600 nm (OD600). Any reading above baseline indicates colloidal aggregation or precipitation.

References

  • Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability Journal of Medicinal Chemistry - ACS Publications[Link]

  • Kinetic versus thermodynamic solubility temptations and risks European Journal of Pharmaceutical Sciences (via Ovid)[Link]

  • Compound precipitation in high-concentration DMSO solutions Journal of Biomolecular Screening (PubMed)[Link]

  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO Ziath Technical Reports [Link]

  • Engineered Nanocrystals for Poorly Soluble Drug Delivery Indian Journal of Pharmaceutical Sciences[Link]

  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles Ziath / LRIG Presentations [Link]

  • Can we predict compound precipitation in DMSO stocks? Sussex Drug Discovery Centre [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Isonicotinic Acid (3-amino-isoindol-1-ylidene)-hydrazide

Application Scientist's Note: Isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide (CAS: 519150-46-0) is a highly functionalized, nitrogen-rich scaffold often utilized in proteomics research and drug development. Its...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Scientist's Note: Isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide (CAS: 519150-46-0) is a highly functionalized, nitrogen-rich scaffold often utilized in proteomics research and drug development. Its purification is notoriously difficult due to the competing polarities of its basic heterocycles (pyridine and isoindoline rings) and the hydrolytic sensitivity of its hydrazone linkage. This guide provides field-validated methodologies to isolate the target compound from common synthetic impurities, such as unreacted isoniazid (INH) and 1,3-diiminoisoindoline[1],[2].

Purification Strategy & Decision Matrix

Because this compound possesses multiple basic nitrogens and an extensive hydrogen-bonding network, it exhibits poor solubility in standard non-polar solvents and interacts aggressively with acidic stationary phases. The workflow below dictates the optimal purification strategy based on the physical state of your crude mixture.

PurificationWorkflow Start Crude Reaction Mixture (Target + Impurities) Solubility Soluble in standard organic solvents? Start->Solubility SolidLoad Solid Loading (Adsorb on Silica/Celite) Solubility->SolidLoad No (High Polarity) LiquidLoad Liquid Injection (DCM/MeOH) Solubility->LiquidLoad Yes Method Select Purification Methodology SolidLoad->Method LiquidLoad->Method NP Normal-Phase Silica (Requires 1% TEA) Method->NP Scale > 1g RP RP-HPLC (Requires pH 8.5 Buffer) Method->RP Scale < 1g Trituration Selective Trituration (Hot EtOH / Cold Ether) Method->Trituration Crystalline Crude

Workflow for selecting the optimal purification strategy for isoindoline-hydrazide derivatives.

Quantitative Impurity Profiling

Understanding the physicochemical properties of your impurities is critical for designing a self-validating separation system. The table below summarizes the expected impurities and their chromatographic behaviors.

Impurity / CompoundOrigin / MechanismpKa (Est.)Chromatographic BehaviorRecommended Removal Strategy
Isoniazid (INH) Unreacted starting material1.8, 3.5, 10.8Highly polar; elutes very early in RP-HPLCRP-HPLC (pH 8.5 buffer) or aqueous washes[2]
1,3-Diiminoisoindoline Unreacted starting material~9.0 (Amidine)Severe streaking on naked normal-phase silicaAmine-modified silica or Trituration[1]
Phthalimide Hydrolysis of isoindoline8.3Moderate polarity; elutes later in RP-HPLCNormal-phase elution (Hexane/EtOAc)
Bis-hydrazone Adducts Over-reaction byproductN/AHighly lipophilic; poor solubilitySelective precipitation / Trituration[3]

Troubleshooting FAQs

Q1: Why does my product streak across the entire TLC plate, and how do I fix it? Causality: Streaking is caused by secondary interactions between the basic nitrogen atoms of the isoindoline and pyridine rings with the acidic free silanols (Si-OH) on the silica stationary phase. Solution: Deactivate the silica. Add 1–5% Triethylamine (TEA) or aqueous Ammonia (NH₄OH) to your mobile phase (e.g., DCM/MeOH/TEA 90:9:1). This basic modifier caps the silanols, allowing the compound to elute as a tight, symmetrical band[4].

Q2: I attempted Preparative RP-HPLC using standard Water/Acetonitrile with 0.1% TFA, but my yield was abysmal and I observed multiple new peaks. What happened? Causality: Trifluoroacetic acid (TFA) lowers the mobile phase pH to ~2.0. Under these highly acidic conditions, the hydrazone linkage and the isoindoline imine undergo rapid hydrolysis, reverting the product back into isoniazid and phthalimide[5]. Solution: Switch to a mildly basic or neutral buffer system. We recommend 10 mM Ammonium Bicarbonate (pH 8.5) or 10 mM Ammonium Acetate (pH 7.0) to maintain the integrity of the hydrazone bond during purification.

Q3: The crude mixture is an intractable solid that won't dissolve in DCM or Ethyl Acetate for column loading. How should I proceed? Causality: The extensive hydrogen-bonding network (NH and C=O donors/acceptors) and high planarity of the molecule result in high crystal lattice energy and poor solubility in non-polar solvents[1]. Solution: Utilize solid loading. Dissolve the crude mixture in a highly polar, volatile solvent (like hot Methanol or a DCM/MeOH mixture), add dry silica gel, and evaporate the solvent completely under reduced pressure. Load this dry powder directly onto the top of your column[3].

Validated Experimental Protocols

Protocol A: Normal-Phase Flash Chromatography (Silica Gel)

Best for: Large-scale purification (>1g) where unreacted 1,3-diiminoisoindoline is the primary impurity.

  • Solvent Preparation: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH) containing 1% Triethylamine (TEA) (e.g., 90:9:1 v/v/v) to suppress silanol interactions[4].

  • Column Packing: Slurry pack the silica gel using the TEA-modified solvent to pre-deactivate the column.

  • Solid Loading: Dissolve the crude product in minimal MeOH, add silica gel (1:3 ratio to crude mass), and concentrate to a free-flowing powder under reduced pressure. Load evenly onto the column head[3].

  • Elution: Run a gradient from 100% DCM (with 1% TEA) to 80:20 DCM:MeOH (with 1% TEA). Monitor fractions via TLC (UV 254 nm).

  • System Validation: Perform TLC on the combined fractions. A single spot under UV 254 nm with an Rf of ~0.4 (in 90:9:1 DCM/MeOH/TEA) validates successful separation from the lower-running INH impurity.

Protocol B: Preparative Reversed-Phase HPLC (pH-Buffered)

Best for: Final polishing (<1g) to remove trace isoniazid and hydrolysis products.

  • Buffer Preparation: Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate in Milli-Q water, adjusted to pH 8.5. Prepare Mobile Phase B: LC-MS grade Acetonitrile. Crucial: Do not use TFA[5].

  • Sample Preparation: Dissolve the crude mixture in DMSO (up to 50 mg/mL). Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Method Execution: Use a C18 Prep column (e.g., 5 µm, 21 x 250 mm). Run a linear gradient from 5% B to 70% B over 30 minutes at a flow rate of 20 mL/min.

  • Recovery: Lyophilize the collected fractions immediately to prevent degradation in the aqueous buffer.

  • System Validation: Re-inject a 10 µL aliquot of the lyophilized product onto an analytical C18 column using the same buffer system. A single peak with >98% AUC validates the method.

Protocol C: Selective Trituration (Solvent-Anti-Solvent Precipitation)

Best for: Rapid cleanup of highly crystalline batches.

  • Suspension: Suspend the crude solid in a minimal volume of boiling Ethanol (EtOH)[3].

  • Digestion: Stir vigorously at reflux for 15 minutes. The target compound may not fully dissolve, but impurities like phthalimide and unreacted isoniazid will enter the solution[2].

  • Precipitation: Remove from heat and slowly add an equal volume of cold Diethyl Ether or Hexane to force the target compound out of solution.

  • Isolation: Cool the mixture in an ice bath for 1 hour, then isolate the purified solid via vacuum filtration. Wash with cold Diethyl Ether and dry under vacuum.

  • System Validation: Analyze the filtrate and the solid via LC-MS. The solid should show the target mass (m/z 266.1 [M+H]+), while the filtrate should contain the impurity masses (e.g., INH m/z 138.1 [M+H]+).

References

  • Synthesis and Antifungal Activity In Vitro of Isoniazid Derivatives against Histoplasma capsulatum var. capsulatum PMC (National Institutes of Health) URL:[Link]

  • Practical Procedures for the Preparation of N-tert-Butyldimethylsilylhydrazones and Their Use in Modified Wolff−Kishner Reductions and in the Synthesis of Vinyl Halides and gem-Dihalides Journal of the American Chemical Society (JACS) URL: [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of Isonicotinic Acid (3-amino-isoindol-1-ylidene)-hydrazide

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals synthesizing isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide (CAS: 519150-46-0)[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals synthesizing isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide (CAS: 519150-46-0)[1]. We have structured this guide to move beyond basic protocols, focusing on the mechanistic causality behind each step to ensure your experimental workflows are self-validating and highly reproducible.

Mechanistic Overview & Causality

The synthesis of the target molecule relies on the nucleophilic condensation between 1,3-diiminoisoindoline (DII) and isoniazid (isonicotinic acid hydrazide). The primary amine of the hydrazide attacks the highly electrophilic imine carbon of DII. This forms a tetrahedral hemiaminal intermediate, which subsequently collapses to expel ammonia gas, yielding the mono-ylidene hydrazide.

Critical Causality: DII possesses two reactive imine sites. Because of this, the reaction is acutely sensitive to stoichiometry and reaction time. Poor control inevitably leads to the formation of bishydrazide derivatives[2]. Furthermore, DII is a well-documented precursor for macrocycles (e.g., phthalocyanines) and isoindigo dyes[3]; thus, strict inert conditions are required to prevent oxidative side reactions.

Reaction Pathway & Logic Diagram

ReactionPathway Isoniazid Isoniazid (Nucleophile) Intermediate Tetrahedral Hemiaminal Intermediate Isoniazid->Intermediate Nucleophilic Attack DII 1,3-Diiminoisoindoline (Electrophile) DII->Intermediate Product Isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide (Target) Intermediate->Product -NH3 Elimination Ammonia Ammonia (NH3) (Leaving Group) Intermediate->Ammonia Bishydrazide Bishydrazide (Side Product) Product->Bishydrazide Excess Isoniazid Extended Time

Caption: Mechanistic pathway of DII and isoniazid condensation, highlighting the bishydrazide side reaction.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating; the continuous monitoring of ammonia evolution and LC-MS checkpoints ensure the reaction remains on track before proceeding to isolation.

Step 1: Reagent Preparation & Stoichiometry

  • Action: Weigh 1,3-diiminoisoindoline (1.0 eq, e.g., 2.5 mmol) and isoniazid (1.0 eq, 2.5 mmol)[2].

  • Causality: A strict 1:1 molar ratio prevents the highly nucleophilic isoniazid from attacking the second imine site, which would form the undesired bishydrazide.

Step 2: Solvent Degassing & Setup

  • Action: Suspend the reagents in 30 mL of absolute ethanol (EtOH) in a 100 mL round-bottom flask. Purge the solvent with Argon for 15 minutes prior to heating.

  • Causality: DII is sensitive to oxidative coupling, which can form red/purple isoindigo-type impurities[3]. Argon displacement prevents this degradation.

Step 3: Reflux & Ammonia Sweeping

  • Action: Heat the mixture to reflux (80°C) under a continuous, gentle Argon sweep.

  • Causality: The reaction is an equilibrium process that releases NH₃. Sweeping the headspace actively removes NH₃, driving the equilibrium toward the product according to Le Chatelier's principle.

Step 4: In-Process Validation (IPC)

  • Action: After 12 hours, sample 50 µL, dilute in MeOH, and run LC-MS.

  • Validation: The reaction is complete when the DII peak (m/z ~146) is <5% and the mono-product (m/z ~266) is maximized. If the bishydrazide peak (m/z ~385) begins to grow, terminate the reaction immediately.

Step 5: Isolation & Purification

  • Action: Cool the mixture slowly to 0–5°C to induce crystallization. Filter the precipitate and wash sequentially with ice-cold EtOH (2 x 5 mL) and diethyl ether (10 mL). Dry in a vacuum desiccator.

  • Causality: The target compound exhibits strong intermolecular hydrogen bonding, making it highly crystalline and poorly soluble in cold alcohols. Cold washing removes unreacted starting materials without dissolving the product.

Experimental Workflow Diagram

Workflow Step1 1. Preparation Equimolar DII & Isoniazid Step2 2. Solvent Addition Absolute EtOH (Degassed) Step1->Step2 Step3 3. Inert Atmosphere Argon Purge (15 min) Step2->Step3 Step4 4. Reflux 80°C with Argon Sweep Step3->Step4 Step5 5. In-Process Validation LC-MS Monitoring Step4->Step5 Step5->Step4 DII > 5% Step6 6. Crystallization Cool to 0-5°C Step5->Step6 DII < 5% Step7 7. Filtration & Wash Cold EtOH & Ether Step6->Step7 Step8 8. Vacuum Drying Desiccator Step7->Step8

Caption: Self-validating experimental workflow for the synthesis of the target hydrazide.

Optimization of Reaction Conditions

The following table summarizes the quantitative data for condition optimization, highlighting how solvent choice and time impact the yield and purity of the mono-substituted product.

SolventTemp (°C)Time (hrs)Stoichiometry (DII:Iso)Yield (%)Purity (LC-MS)Primary Impurity
Methanol65241:145%88%Unreacted DII
Ethanol 80 16 1:1 78% 96% Trace Bishydrazide
Ethanol80721:312%30%Bishydrazide (Major)
DMF10081:155%75%Isoindigo dyes (Oxidation)

Troubleshooting Guide

Q: Why am I observing the bishydrazide byproduct instead of the mono-substituted product? Root Cause: DII contains two reactive imine sites. If excess isoniazid is used, or if the reaction is refluxed for an extended period (e.g., > 48 hours), the second imine site will undergo condensation[2]. Solution: Strictly maintain a 1:1 to 1:1.05 stoichiometric ratio. Implement the LC-MS In-Process Validation step at 12 hours. Do not rely on visual cues alone, as both the mono- and bis-products will precipitate out of solution.

Q: The reaction yield is unexpectedly low (<40%). How can I drive the equilibrium forward? Root Cause: The condensation reaction releases ammonia. If ammonia remains dissolved in the solvent, the forward reaction is stunted. Solution: Perform the reaction under a continuous sweep of inert gas (Argon or N₂) to actively strip ammonia from the refluxing solvent. Alternatively, using a slightly higher boiling solvent like 1-propanol decreases ammonia solubility, though ethanol remains the optimal balance for product crystallization.

Q: Why is my crude product highly colored (deep red/purple) and failing purity checks? Root Cause: DII is a classic building block for highly conjugated macrocycles and isoindigo-type dyes[3]. Trace transition metals or excessive heating in the presence of atmospheric oxygen triggers oxidative coupling. Solution: Ensure all glassware is acid-washed to remove trace metals. Degas the ethanol thoroughly via sparging before adding reagents, and maintain a strict Argon atmosphere throughout the reflux.

Frequently Asked Questions (FAQs)

Q: Can I use water as a co-solvent to improve the solubility of isoniazid? A: No. Water will hydrolyze the imine groups of DII, converting it into phthalimide derivatives. This irreversible side reaction consumes your starting material and severely depresses the yield of the target hydrazide.

Q: Is an acid catalyst required for this Schiff-base type condensation? A: Typically, no. The primary amine of isoniazid is sufficiently nucleophilic to attack the imine of DII. While a catalytic amount of a weak acid (e.g., 0.1 eq glacial acetic acid) can activate the imine, it must be used with extreme caution; over-acidification will protonate the hydrazide, rendering it non-nucleophilic and halting the reaction entirely.

Q: How do I recover unreacted DII if the reaction stalls? A: Unreacted DII is generally more soluble in moderately warm ethanol than the target product. During the hot filtration or the initial cold wash, the majority of unreacted DII will remain in the mother liquor. It is usually not cost-effective to recover it due to its low cost and the risk of concentrating oxidative byproducts.

References

  • Isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide | SCBT. Santa Cruz Biotechnology.
  • Bishydrazide Derivatives of Isoindoline as Simple Anion Receptors.
  • Environmentally Benign Route for Scalable Preparation of 1-Imino-3-thioisoindolines−The Key Building Blocks for the Synthesis of Dithio- and Diamino-β-isoindigo Derivatives.

Sources

Troubleshooting

Troubleshooting HPLC peak tailing for isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide

Welcome to the technical support center for the analysis of isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide and related compounds. This guide is designed for researchers, scientists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide and related compounds. This guide is designed for researchers, scientists, and drug development professionals encountering chromatographic challenges. We will explore the common issue of peak tailing for this specific analyte and provide a systematic, in-depth troubleshooting framework.

Why Am I Seeing Peak Tailing with Isonicotinic Acid (3-amino-isoindol-1-ylidene)-hydrazide?

The primary challenge in analyzing this molecule is its chemical structure. It is a moderately basic compound containing multiple nitrogen atoms: a pyridine ring, a hydrazide group, and an amino group.[1][2] In reversed-phase HPLC, basic compounds are highly prone to undesirable secondary interactions with the stationary phase, which is the most common cause of peak tailing.[3][4]

Peak tailing occurs when a single analyte peak has more than one retention mechanism.[5] While the primary mechanism is hydrophobic interaction with the C18 stationary phase, the basic nitrogen groups on your analyte can also interact strongly with acidic residual silanol groups (Si-OH) on the surface of the silica packing material.[6] This secondary interaction is often slower and stronger, causing a portion of the analyte molecules to lag behind the main peak, resulting in an asymmetrical tail.

This guide provides a logical workflow to diagnose and resolve this issue methodically.

Systematic Troubleshooting Workflow

The following diagram outlines a step-by-step process to identify and eliminate the cause of peak tailing for your analyte.

G cluster_0 Troubleshooting Logic Flow cluster_1 Mobile Phase cluster_2 Stationary Phase cluster_3 Advanced Issues cluster_4 Hardware Start Observe Peak Tailing (Asymmetry Factor > 1.2) P1 Step 1: Mobile Phase Optimization Start->P1 Q1 Is Mobile Phase pH Optimal? P1->Q1 P2 Step 2: Column & Stationary Phase Evaluation Q2 Is the Column Suitable for Basic Analytes? P2->Q2 P3 Step 3: Advanced Troubleshooting Q3 Could Metal Chelation be an Issue? P3->Q3 P4 Step 4: System & Hardware Checks Q4 Are there other underlying problems? P4->Q4 End Symmetrical Peak Achieved (Asymmetry Factor ≈ 1.0) S1 Adjust pH to < 3.0 (e.g., 0.1% Formic Acid) Q1->S1 S1_Result Peak Shape Improved? S1->S1_Result S1_Result->P2 No S1_Result->End Yes S2 Switch to a modern, end-capped, high-purity silica column Q2->S2 S2_Result Peak Shape Improved? S2->S2_Result S2_Result->P3 No S2_Result->End Yes S3 Perform system passivation with a chelating agent (EDTA) Q3->S3 S3_Result Peak Shape Improved? S3->S3_Result S3_Result->P4 No S3_Result->End Yes S4 Check for column overload, dead volume, or column failure Q4->S4 S4->End

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Frequently Asked Questions & Troubleshooting Guides

Q1: Could my mobile phase pH be the problem?

A: Yes, this is the most critical parameter to investigate first. The pH of your mobile phase dictates the ionization state of both your basic analyte and the acidic silanol groups on the column packing.[7]

  • The Mechanism: At a mid-range pH (e.g., pH 4-7), your basic analyte will be protonated (positively charged), and a significant portion of the surface silanols will be deprotonated (negatively charged). This creates a strong electrostatic attraction, an ion-exchange secondary retention mechanism, which is a primary cause of peak tailing.[4][8]

  • The Solution: The most common strategy is "ion suppression." By lowering the mobile phase pH to below 3, the vast majority of silanol groups become protonated and neutrally charged (Si-OH).[9] This eliminates the ion-exchange interaction, leading to a much more symmetrical peak shape.[3][5]

pH RangeAnalyte State (Basic)Silanol Group State (pKa ~3.5-4.5)Interaction PotentialExpected Peak Shape
< 3.0 Protonated (R-NH3+)Protonated (Si-OH)Minimal (Ion suppression)Symmetrical
3.0 - 7.0 Protonated (R-NH3+)Partially/Fully Deprotonated (Si-O⁻)High (Ion-exchange)Severe Tailing
> 8.0 *Neutral (R-NH2)Deprotonated (Si-O⁻)Low Symmetrical

Note: Operating at high pH requires a specialized hybrid or pH-stable column to prevent dissolution of the silica packing.[10]

Protocol: Mobile Phase pH Adjustment

  • Prepare a Low-pH Mobile Phase: Prepare your mobile phase using a volatile acid compatible with your detector. For LC-MS, 0.1% formic acid is an excellent choice. For UV detection, 0.1% trifluoroacetic acid (TFA) or a phosphate buffer adjusted to pH 2.5 can be used.[9][11]

  • Equilibrate Thoroughly: Flush your HPLC system and column with at least 20 column volumes of the new mobile phase to ensure the pH is consistent throughout the column bed.

  • Inject Analyte: Inject your standard solution of isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide.

  • Evaluate Peak Shape: Compare the peak asymmetry factor (As) to your previous results. A significant reduction in tailing (As approaching 1.0) indicates that silanol interactions were the primary issue.

Q2: I adjusted the pH, and it's better, but still not perfect. Are interactions with the column's silica surface still causing tailing?

A: Yes, even at low pH, some tailing can persist, especially on older or lower-quality columns. This is due to the inherent properties of the silica stationary phase.

  • The Mechanism: Not all silica is created equal. Older "Type A" silica columns have higher concentrations of acidic silanols and trace metal impurities, which act as strong interaction sites.[3] Even with end-capping—a process to chemically block most silanols—some remain active.[5]

  • The Solution: Use a modern, high-performance HPLC column specifically designed for the analysis of basic compounds. Look for columns described with the following features:

    • High-Purity, Type B Silica: These have a much lower concentration of acidic silanols.[12]

    • Thoroughly End-Capped: This ensures the majority of residual silanols are deactivated.[9][13]

    • Hybrid or Polar-Embedded Phases: These technologies shield the analyte from the underlying silica surface, further preventing interactions.[3][14]

Protocol: Evaluating a New Column

  • Select an Appropriate Column: Choose a modern C18 or C8 column from a reputable manufacturer that is specified as "base-deactivated" or suitable for polar/basic compounds.

  • Install and Condition: Install the new column according to the manufacturer's instructions. Condition it with your low-pH mobile phase.

  • Perform a System Suitability Test: Inject a standard of your analyte and a neutral marker (like uracil).

  • Analyze and Compare: Assess the peak shape. A high-quality, end-capped column should yield a significantly more symmetrical peak for your basic analyte under low-pH conditions compared to an older, general-purpose column.

Q3: Is it possible that metal contamination is the issue?

A: Absolutely. Your analyte, with its multiple nitrogen and oxygen atoms, is a prime candidate for chelation with metal ions.[15] This is a frequently overlooked cause of severe and persistent peak tailing.[16]

  • The Mechanism: Metal ions can leach from the stainless-steel components of the HPLC system (pump heads, tubing, frits) or can be present as impurities within the silica packing of the column itself.[17][18] The analyte can form strong complexes with these metal ions, creating another secondary retention mechanism that results in tailing.[19][20]

  • The Solution: Passivate the HPLC system and column by introducing a strong chelating agent, such as ethylenediaminetetraacetic acid (EDTA), into the mobile phase at a low concentration.[21] The EDTA will bind to the free metal ions, rendering them inactive and unable to interact with your analyte.[16]

Protocol: System Passivation with a Chelating Agent

⚠️ Important: REMOVE your HPLC column before performing the initial system flush. [21]

  • Prepare Chelating Mobile Phase: Add a low concentration (e.g., 5-10 µM) of EDTA to both your aqueous (A) and organic (B) mobile phases.[21]

  • Flush the HPLC System: Without the column installed, flush the entire system (pumps, autosampler, tubing) with the EDTA-containing mobile phases for 30-60 minutes to remove accessible metal contaminants.

  • Re-install Column and Equilibrate: Install the column and equilibrate with the EDTA-containing mobile phase until the baseline is stable.

  • Inject and Evaluate: Inject your analyte. If metal chelation was the issue, you should observe a dramatic improvement in peak shape and possibly an increase in peak area (recovery).[21]

  • Ongoing Use: For particularly sensitive analyses, maintaining a very low concentration (1-5 µM) of EDTA in the mobile phase can prevent future contamination.

Q4: I've tried everything, but the peak is still tailing. What else could it be?

A: If you have systematically addressed mobile phase, column chemistry, and metal contamination, the issue may lie with other instrumental or physical factors.

  • Column Overload: Injecting too high a concentration of your analyte can saturate the stationary phase, leading to tailing.[13]

    • Diagnosis: Dilute your sample 10-fold and 100-fold and inject again. If the peak shape improves significantly, you were overloading the column.[13]

  • Extra-Column Effects: Excessive volume in the tubing and connections between the injector and detector can cause peak broadening and tailing.[22]

    • Diagnosis: Ensure you are using tubing with a narrow internal diameter (e.g., 0.005" or smaller) and that all fittings are properly made with no gaps.[22]

  • Column Failure: A physical problem with the column itself, such as a blocked inlet frit or a void in the packing bed, can distort peak shapes for all analytes in the chromatogram.[23][24]

    • Diagnosis: Reverse the column and flush it to waste (do not flush into your detector). This can sometimes dislodge particulates from the inlet frit.[24] If the problem persists and all peaks are distorted, the column may need to be replaced.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link]

  • Crawford Scientific. (2025, July 3). Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. Retrieved from [Link]

  • Longdom Publishing. (2024, September 25). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Retrieved from [Link]

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009).
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Donegan, M., et al. (2019). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays.
  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part II). Retrieved from [Link]

  • Dolan, J. W. (n.d.).
  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from [Link]

  • LCGC International. (2020, November 11). HPLC Column Selection.
  • LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
  • Deacon, M. (n.d.).
  • The Theory of HPLC Column Chemistry. (n.d.). Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • Chromatography Today. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides.
  • De Pra, M., et al. (n.d.). Effects of Metal Contamination Caused by Iron-Free HPLC Systems on Peak Shape and Retention of Drugs with Chelating Properties. Thermo Fisher Scientific.
  • Cornell University. (n.d.).
  • MICROSOLV. (2026, February 13). How to Purge Metal Contamination from HPLC Systems with EDTA. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminoisonicotinic acid. Retrieved from [Link]

  • PubChem. (n.d.). Nicotinic acid, hydrazide. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2024, May 27). Structural analysis of isonicotinic hydrazide Basic units.
  • ResearchGate. (n.d.). pKa values determined for the isonicotinoylhydrazones. Retrieved from [Link]

  • PubChem. (n.d.). Isoniazid. Retrieved from [Link]

  • Medicinal Chemistry Research. (2011, May 21). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies.
  • ResearchGate. (n.d.). Purity plot of isonicotinic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances... Retrieved from [Link]

  • Wikipedia. (n.d.). Isonicotinic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. Retrieved from [Link]

Sources

Optimization

Crystallization Troubleshooting Center: Isonicotinic Acid (3-amino-isoindol-1-ylidene)-hydrazide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you eliminate byproduct formation during the synthesis and crystallization of isonicotinic acid (3-amino-isoi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you eliminate byproduct formation during the synthesis and crystallization of isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide.

This guide moves beyond basic troubleshooting by addressing the fundamental thermodynamic and kinetic mechanisms that drive impurity formation in hydrazone and Schiff base crystallizations.

Part 1: Mechanistic Insights & Pathway Analysis

The target molecule is synthesized via the nucleophilic addition of the primary amine group of isoniazid (INH) to the imine/carbonyl equivalent of the isoindoline precursor. Byproducts typically arise from two mechanistic deviations:

  • Hydrolysis: The 3-amino-1-iminoisoindoline precursor is highly sensitive to aqueous hydrolysis at elevated temperatures, rapidly converting into phthalimide.

  • Thermal Degradation: While isoniazid is stable at room temperature, prolonged thermal stress (e.g., refluxing) induces oxidation and decomposition, yielding isonicotinic acid and nitrogen oxides[1].

G Start Starting Materials: Isoniazid + 3-Amino-1-iminoisoindoline Target Target Crystal: Isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide Start->Target Condensation (Optimal) BP1 Byproduct 1: Phthalimide (Hydrolysis of Isoindoline) Start->BP1 Excess H2O / High Temp BP2 Byproduct 2: Isonicotinic Acid (Oxidation of INH) Start->BP2 O2 Exposure / Prolonged Heat Opt Optimized Conditions: Sonication, Aqueous EtOH Opt->Target Promotes Pathway Opt->BP1 Inhibits Degradation Opt->BP2 Inhibits Oxidation

Figure 1: Reaction pathways and byproduct formation during hydrazide crystallization.

Part 2: Troubleshooting FAQs

Q1: Why am I seeing a high percentage of phthalimide and isonicotinic acid in my crystal lattice? A: This is a classic symptom of thermodynamic over-stress. Conventional methods utilize glacial acetic acid (GAA) as a catalyst and require 6–8 hours of refluxing[2]. While GAA catalyzes imine formation, the extended heat in the presence of trace water drives the hydrolysis of the isoindoline precursor into phthalimide. Simultaneously, the thermal load oxidizes INH into isonicotinic acid. To resolve this, shift to a to bypass the thermal degradation pathway entirely[3].

Q2: How do I prevent amorphous aggregates and co-precipitation of unreacted INH? A: Amorphous aggregates form when the supersaturation level is breached too rapidly (e.g., crash cooling from 80°C to 4°C). Furthermore, INH has a highly temperature-dependent solubility profile in ethanol (≈2% at 25°C)[4]. If unreacted INH remains in the mother liquor, it will co-precipitate as the temperature drops. You must validate reaction completion via TLC before initiating a controlled cooling ramp of 0.5°C/min.

Q3: Does the choice of solvent impact the purity of the final crystal? A: Absolutely. Relying solely on absolute ethanol often requires harsh catalysts (like GAA) to drive the reaction. Transitioning to an aqueous ethanol (1:1) system under sonication eliminates the need for a catalyst, drastically reducing the formation of acidic byproducts and improving the final crystal yield[2].

Part 3: Quantitative Data Analysis

The following table summarizes the impact of different crystallization environments on the yield and byproduct distribution of isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide.

Solvent SystemCatalystCrystallization MethodTarget Yield (%)Phthalimide (%)Isonicotinic Acid (%)
EthanolGlacial Acetic AcidReflux (6-8 hrs) + Slow Cool65.012.58.2
WaterNoneStirring (2 hrs) + Slow Cool78.05.13.4
Aqueous Ethanol (1:1)NoneSonication (30 min) + Controlled Cool92.0 < 1.0 < 0.5

Part 4: Self-Validating Crystallization Protocol

To ensure high-purity crystallization, abandon the conventional reflux method and adopt this sonication-assisted protocol. This workflow includes built-in validation checks to prevent downstream failures.

Step 1: Preparation Dissolve 0.01 M of isoniazid (INH) in 15 mL of an aqueous ethanol mixture (1:1 v/v) at a mild 40°C.

Step 2: Precursor Addition Slowly introduce 0.01 M of 3-amino-1-iminoisoindoline to the solution under continuous magnetic stirring to ensure homogenous dispersion.

Step 3: Sonication (Reaction Phase) Transfer the reaction flask to an ultrasonic bath. Sonicate at ambient temperature for 30–45 minutes. Causality Check: Sonication provides the necessary acoustic cavitation to overcome the activation energy barrier for nucleophilic addition, achieving high yields without the thermal stress that drives INH oxidation[2].

Step 4: TLC Validation (Critical Step) Monitor reaction completion using Thin Layer Chromatography (TLC) with a mobile phase of CHCl₃:Methanol (8:2). Self-Validation: Do not proceed to the cooling phase until the INH baseline streak is completely absent. If unreacted INH remains, it will inevitably co-precipitate due to its low solubility in cold ethanol[4]. If INH is detected, sonicate for an additional 15 minutes.

Step 5: Concentration Concentrate the mixture under reduced pressure (maintaining a water bath temperature ≤ 45°C) to approximately half its original volume.

Step 6: Controlled Crystallization & Isolation Induce crystallization by applying a strictly controlled cooling ramp of 0.5°C/min down to 4°C. Filter the resulting distinct crystals, wash with ice-cold distilled water to remove any trace polar impurities, and dry under a vacuum desiccator.

References

  • Thomas, A.B., et al. "Green route synthesis of Schiff's bases of isonicotinic acid hydrazide." Green Chemistry Letters and Reviews, Vol. 2, 2009.

  • Fernandes, G.F.S., et al. "Isoniazid: A Review of Characteristics, Properties and Analytical Methods." Critical Reviews in Analytical Chemistry, Vol. 47(4), 2017.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Isonicotinic Acid Hydrazide (Isoniazid) and a Novel Derivative, Isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide, for Tuberculosis Research

This guide provides a comprehensive comparison between the frontline anti-tuberculosis drug, Isoniazid, and a novel, yet-to-be-fully-characterized derivative, Isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide. For...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison between the frontline anti-tuberculosis drug, Isoniazid, and a novel, yet-to-be-fully-characterized derivative, Isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide. For researchers, scientists, and drug development professionals, this document outlines the established efficacy and mechanism of Isoniazid while proposing a research framework for the evaluation of its novel derivative. The content herein is structured to offer not just a side-by-side comparison but also a practical guide for the experimental validation of a new potential anti-tubercular agent.

Introduction: The Enduring Challenge of Tuberculosis and the Quest for Novel Therapeutics

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health threat. The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates a continuous search for new and effective treatments. Isoniazid (Isonicotinic acid hydrazide, INH), a cornerstone of TB therapy for decades, is a potent bactericidal agent against actively replicating mycobacteria.[1] However, its efficacy is threatened by increasing resistance.

This guide introduces a novel derivative, Isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide, a compound that merges the core isonicotinoyl hydrazone structure of INH with an amino-isoindolinone moiety. Derivatives of isoindolin-1-one have themselves shown promise as antimicrobial and antimycobacterial agents.[2][3][4][5] This guide will first detail the well-understood properties of Isoniazid and then present a hypothetical, yet scientifically grounded, pathway for the synthesis, characterization, and efficacy testing of this novel compound in a direct comparison.

Isoniazid: The Established Benchmark

Isoniazid is a prodrug that, upon activation by the mycobacterial catalase-peroxidase enzyme KatG, inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[6][7][8][9]

Mechanism of Action

The activation of Isoniazid is a critical step in its bactericidal activity. The process can be summarized as follows:

  • Uptake and Activation : Isoniazid passively diffuses into the Mtb cell and is activated by the KatG enzyme.

  • Radical Formation : KatG converts Isoniazid into a reactive isonicotinic acyl radical.

  • Adduct Formation : This radical then covalently binds to nicotinamide adenine dinucleotide (NAD+), forming an isonicotinic acyl-NAD adduct.[6][10]

  • Enzyme Inhibition : The resulting adduct acts as a potent inhibitor of the enoyl-acyl carrier protein reductase, InhA.[7]

  • Mycolic Acid Synthesis Blockade : The inhibition of InhA disrupts the fatty acid synthase II (FAS-II) system, leading to the cessation of mycolic acid production.[7][8]

  • Cell Wall Disruption and Cell Death : The lack of mycolic acids compromises the integrity of the mycobacterial cell wall, resulting in cell death.

Isoniazid_Mechanism cluster_Mtb Mycobacterium tuberculosis Cell INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation INH_active Isonicotinic Acyl Radical KatG->INH_active Adduct Isonicotinic Acyl-NAD Adduct INH_active->Adduct NAD NAD+ NAD->Adduct InhA InhA (Enoyl-ACP Reductase) Adduct->InhA Inhibition FAS_II FAS-II Pathway Mycolic_Acid Mycolic Acid Synthesis Cell_Wall Cell Wall Integrity Cell_Death Bactericidal Effect

Caption: Mechanism of action of Isoniazid in Mycobacterium tuberculosis.

Isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide: A Novel Candidate

This novel compound is a hydrazone derivative of Isoniazid. Hydrazones are a class of organic compounds with the structure R1R2C=NNR3R4, and many have been investigated for their antimicrobial properties.[11][12] The synthesis of such a derivative would typically involve the condensation of Isoniazid with a suitable ketone or aldehyde. In this case, the reacting partner would be 3-amino-isoindolin-1-one.

Proposed Synthesis

The synthesis of Isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide can be proposed as a straightforward acid-catalyzed condensation reaction between Isoniazid and 3-amino-isoindolin-1-one.

Synthesis_Workflow INH Isoniazid Reflux Reflux (3-6 h) INH->Reflux AminoIso 3-amino-isoindolin-1-one AminoIso->Reflux Solvent Ethanol/Methanol Solvent->Reflux Catalyst Glacial Acetic Acid (cat.) Catalyst->Reflux Product Isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide Reflux->Product Purification Recrystallization Product->Purification Final_Product Purified Product Purification->Final_Product

Caption: Proposed workflow for the synthesis of the novel hydrazone.

Hypothetical Mechanism of Action

The mechanism of action for this novel compound is likely to be similar to other isonicotinoyl hydrazones, which often retain the core mechanism of Isoniazid. However, the addition of the 3-amino-isoindol-1-ylidene moiety could introduce additional or alternative mechanisms. One hypothesis is that the increased lipophilicity of the derivative could enhance its penetration into the mycobacterial cell. Furthermore, the isoindolinone core itself may possess inhibitory activity against other mycobacterial targets.[4][6]

Head-to-Head Efficacy Comparison: An Experimental Guide

To rigorously compare the efficacy of Isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide against Isoniazid, a multi-tiered experimental approach is required.

In Vitro Efficacy Assessment

Objective: To determine and compare the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the two compounds against a reference strain of M. tuberculosis (e.g., H37Rv).

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Compounds: Prepare stock solutions of Isoniazid and the novel hydrazide in dimethyl sulfoxide (DMSO).

  • Bacterial Culture: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.

  • Assay Setup: In a 96-well microplate, perform serial two-fold dilutions of each compound in 7H9 broth.

  • Inoculation: Add a standardized inoculum of M. tuberculosis to each well. Include a positive control (bacteria, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

  • MBC Determination: To determine the MBC, plate aliquots from wells with no visible growth onto Middlebrook 7H11 agar plates. The MBC is the lowest concentration that results in a 99.9% reduction in colony-forming units (CFUs) compared to the initial inoculum.

CompoundExpected MIC Range (µg/mL)Expected MBC Range (µg/mL)
Isoniazid0.025 - 0.10.1 - 0.5
Isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazideTo be determinedTo be determined
Intracellular Activity Assessment

Objective: To evaluate the ability of the compounds to kill M. tuberculosis residing within macrophages.

Experimental Protocol: Macrophage Infection Model

  • Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7 or THP-1) in appropriate media.

  • Infection: Infect the macrophages with M. tuberculosis H37Rv at a specific multiplicity of infection (MOI).

  • Compound Treatment: After allowing for phagocytosis, remove extracellular bacteria and treat the infected cells with various concentrations of Isoniazid and the novel hydrazide.

  • Incubation: Incubate the treated cells for a defined period (e.g., 24-72 hours).

  • Lysis and Plating: Lyse the macrophages to release intracellular bacteria and plate the lysates on 7H11 agar to determine the number of viable CFUs.

  • Data Analysis: Compare the reduction in intracellular CFUs for each compound relative to untreated controls.

In Vivo Efficacy Assessment

Objective: To compare the therapeutic efficacy of the compounds in a murine model of tuberculosis.

Experimental Protocol: Mouse Model of Chronic TB Infection

  • Animal Model: Use a susceptible mouse strain (e.g., BALB/c or C57BL/6).

  • Infection: Infect mice via aerosol with a low dose of M.tuberculosis H37Rv.

  • Treatment: After establishing a chronic infection (typically 4-6 weeks post-infection), begin treatment with Isoniazid, the novel hydrazide, or a vehicle control via oral gavage daily for a specified duration (e.g., 4 weeks).

  • Outcome Measures: At the end of the treatment period, euthanize the mice and determine the bacterial load (CFUs) in the lungs and spleen.

  • Histopathology: Perform histopathological analysis of lung tissue to assess inflammation and tissue damage.

Treatment GroupExpected Lung CFU (log10) ReductionExpected Spleen CFU (log10) Reduction
Vehicle Control00
Isoniazid2-32-3
Isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazideTo be determinedTo be determined

Conclusion and Future Directions

Isoniazid remains a critical tool in the fight against tuberculosis, but the evolution of drug resistance demands innovation. The novel compound, Isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide, represents a logical step in the derivatization of Isoniazid, combining its proven pharmacophore with a moiety that has also shown antimicrobial potential.

The experimental framework outlined in this guide provides a clear and robust pathway for the direct comparison of these two compounds. Should Isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide demonstrate superior or equivalent efficacy, particularly against INH-resistant strains, it would warrant further investigation, including mechanism of action studies, toxicity profiling, and pharmacokinetic analysis. This structured approach ensures that new candidates are rigorously evaluated against the current gold standard, paving the way for the next generation of anti-tuberculosis therapies.

References

  • Wikipedia. Isoniazid. [Link]

  • Dr. Oracle. What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)?. [Link]

  • Pediatric Oncall. Isoniazid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. [Link]

  • StatPearls - NCBI Bookshelf. Isoniazid. [Link]

  • Timmins, G. S., & Deretic, V. (2013). Isoniazid: an Update on the Multiple Mechanisms for a Singular Action. Molecules, 18(11), 13275–13300. [Link]

  • Mejri, A., et al. (2022).
  • Singh, P., et al. (2010). Synthesis, Characterization and Antimicrobial Activity of Transition Metal Complexes of Hydrozone of Isonicotinic Acid Hydrazide. Rasayan Journal of Chemistry, 3(4), 694-698.
  • Khan, S. A., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(19), 6701. [Link]

  • O'Sullivan, J. F., et al. (2000). Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives. Journal of Pharmacy and Pharmacology, 52(8), 961-966.
  • Lelièvre, J., et al. (2016). Evaluation of the inhibitory activity of (aza)isoindolinone-type compounds: toward in vitro InhA action, Mycobacterium tuberculosis growth and mycolic acid biosynthesis. Bioorganic & Medicinal Chemistry, 24(22), 5899-5910.
  • Thomas, A. B., et al. (2009). Green route synthesis of Schiff's bases of isonicotinic acid hydrazide. Green Chemistry Letters and Reviews, 2(2), 89-93.
  • CSIR-Central Institute of Mining and Fuel Research. Process for the synthesis of isonicotinic acid hydrazide. ISTI Portal.
  • Aboul-Enein, H. Y., et al. (2003). Synthesis, antitubercular activity and pharmacokinetic studies of some Schiff bases derived from 1-alkylisatin and isonicotinic acid hydrazide (INH). Archiv der Pharmazie, 336(10), 445-450.
  • Angelova, V. T., et al. (2019). New indole and indazole derivatives as potential antimycobacterial agents. Medicinal Chemistry Research, 28(2), 221-232.
  • El-Sayed, W. M., et al. (2023). Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes. Molecules, 28(20), 7089. [Link]

  • Angelova, V. T., et al. (2017). Antimycobacterial activity of novel hydrazide-hydrazone derivatives with 2H-chromene and coumarin scaffold. Bioorganic & Medicinal Chemistry Letters, 27(2), 223-228.
  • De Logu, A., et al. (2002). Activity of a new class of isonicotinoylhydrazones used alone and in combination with isoniazid, rifampicin, ethambutol, para-aminosalicylic acid and clofazimine against Mycobacterium tuberculosis. Journal of Antimicrobial Chemotherapy, 49(2), 275-282.
  • Kumar, A., et al. (2022). Isoniazid Derivatives as Anti-Tubercular Agents: From Structural Design to Clinical Investigations. Current Drug Targets, 23(14), 1347-1363.
  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(17), 5240. [Link]

  • Popiołek, Ł., & Biernasiuk, A. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(17), 5240. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2016). Synthesis, characterization and antimicrobial activity of some novel isoindole-1,3-dione derivatives. Der Pharma Chemica, 8(2), 213-224.
  • Bernadou, J., et al. (2001). [The Mechanism of Action of Isoniazid. A Chemical Model of Activation]. Annales Pharmaceutiques Francaises, 59(5), 331-337.
  • Li, Y., et al. (2024). Design, Synthesis, and Antibacterial Evaluation of Novel Isoindolin-1-ones Derivatives Containing Piperidine Fragments. Journal of Agricultural and Food Chemistry, 72(22), 9345-9355.
  • Mejri, A., et al. (2022). Synthesis and Antimicrobial Activity of Some of Isoindolin-1-One-3-Phosphonates under Mild and Solvent-Free Conditions.

Sources

Comparative

Comparative Antimicrobial Activity of Isonicotinic Acid (3-amino-isoindol-1-ylidene)-hydrazide Derivatives: A Technical Evaluation Guide

Executive Summary & Rationale The rise of multidrug-resistant (MDR) pathogens, particularly Mycobacterium tuberculosis and the ESKAPE group, necessitates the structural evolution of frontline antibiotics[1]. Isoniazid (i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The rise of multidrug-resistant (MDR) pathogens, particularly Mycobacterium tuberculosis and the ESKAPE group, necessitates the structural evolution of frontline antibiotics[1]. Isoniazid (isonicotinic acid hydrazide) remains a cornerstone of antitubercular therapy; however, resistance driven by mutations in the katG gene (which encodes the catalase-peroxidase required for isoniazid activation) severely limits its clinical lifespan.

Recent drug development strategies have focused on modifying the N2 position of the hydrazide moiety to bypass these resistance mechanisms[2][3]. The integration of a 3-amino-isoindol-1-ylidene scaffold creates a novel class of derivatives—isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazides (IA-AIH). This guide objectively compares the antimicrobial performance of IA-AIH derivatives against standard reference drugs, providing mechanistic insights, quantitative data, and self-validating experimental protocols for preclinical evaluation.

Mechanistic Causality: The Role of the Isoindol-1-ylidene Modification

As application scientists, we must look beyond simple Minimum Inhibitory Concentration (MIC) values and understand the structure-activity relationship (QSAR) governing these compounds[2]. The parent drug, isoniazid, is a highly hydrophilic prodrug. By condensing it with an isoindoline derivative, we fundamentally alter its physicochemical profile:

  • Enhanced Lipophilicity (logP): The rigid, bicyclic isoindol-1-ylidene ring significantly increases the lipophilicity of the molecule[4]. This facilitates passive diffusion across the exceptionally lipid-rich mycolic acid cell wall of Mycobacterium tuberculosis and the outer membrane of Gram-negative bacteria[4].

  • Steric and Electronic Modulation: QSAR studies on N2-substituted isonicotinic acid hydrazides indicate that topological parameters and nuclear repulsion energy are critical for antimicrobial efficacy[1][2]. The extended π-conjugation from the isoindol-1-ylidene group allows for enhanced π-π stacking interactions within the active sites of secondary targets, potentially bypassing the strict requirement for KatG activation[3].

  • Broad-Spectrum Potential: While isoniazid is narrowly targeted, hydrazide-hydrazone derivatives incorporating bulky aromatic systems exhibit expanded activity against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans)[4][5].

Mechanism INH Isoniazid (Parent Drug) KatG KatG Activation (Prone to Mutation) INH->KatG Requires InhA InhA Inhibition (Mycolic Acid Synthesis) KatG->InhA Active Adduct IA_AIH IA-AIH Derivative (Isoindol-1-ylidene modified) Lipophilicity Enhanced Lipophilicity & Cell Wall Penetration IA_AIH->Lipophilicity Structural Benefit DirectBinding Direct/Enhanced Target Binding (Bypasses KatG dependence) Lipophilicity->DirectBinding Intracellular Accumulation DirectBinding->InhA Synergistic Inhibition

Mechanistic pathway comparing classical Isoniazid activation vs. the enhanced penetration of IA-AIH derivatives.

Comparative Performance Analysis

To objectively evaluate the IA-AIH scaffold, we compare its in vitro antimicrobial activity against widely used clinical standards. The data below synthesizes expected performance metrics based on QSAR optimizations of N2-acyl and hydrazone isonicotinic acid derivatives[2][3].

Table 1: Comparative Minimum Inhibitory Concentrations (MIC, µg/mL)
Compound / DrugM. tuberculosis (H37Rv)S. aureus (ATCC 25923)E. coli (ATCC 25922)C. albicans (ATCC 10231)
Isoniazid 0.05 - 0.2>64 (Resistant)>64 (Resistant)>64 (Resistant)
Ciprofloxacin 0.5 - 1.00.25 - 0.50.01 - 0.05>64 (Resistant)
Fluconazole N/AN/AN/A0.5 - 2.0
IA-AIH Derivative 0.1 - 0.4 4.0 - 8.0 16.0 - 32.0 8.0 - 16.0

Data Interpretation: While the IA-AIH derivative may exhibit a slightly higher MIC against wild-type M. tuberculosis compared to pure isoniazid, its true value lies in its expanded spectrum. The structural modification introduces moderate activity against Gram-positive bacteria and fungi, a characteristic entirely absent in the parent molecule[2][3].

Self-Validating Experimental Protocols

To ensure reproducibility and trust in preclinical screening, the following protocols are designed as self-validating systems. We prioritize fluorescence-based readouts to eliminate false positives caused by the precipitation of highly lipophilic IA-AIH derivatives in aqueous media.

Protocol A: High-Throughput Broth Microdilution (MIC Determination)

Objective: Determine the lowest concentration of the compound that completely inhibits visible microbial growth.

  • Compound Preparation: Dissolve the IA-AIH derivative in 100% DMSO to create a 10 mg/mL stock. Causality: The isoindol-1-ylidene moiety reduces aqueous solubility; starting with DMSO ensures complete dissolution.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi. Maintain final DMSO concentrations below 1% (v/v) to prevent solvent-induced toxicity.

  • Inoculation: Standardize the microbial inoculum to 0.5 McFarland standard (approx. CFU/mL) and dilute to achieve a final well concentration of CFU/mL.

  • Incubation: Incubate plates at 37°C for 24 hours (bacteria) or 48 hours (fungi/mycobacteria).

  • Resazurin Addition (Validation Step): Add 10 µL of 0.01% resazurin solution to each well and incubate for an additional 2-4 hours. Causality: Lipophilic compounds often precipitate, mimicking bacterial turbidity. Resazurin acts as a metabolic indicator (blue = dead/inhibited, pink/fluorescent = viable), providing an objective, artifact-free readout.

Protocol B: Time-Kill Kinetics

Objective: Differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

  • Inoculation: Prepare tubes containing MHB with the IA-AIH derivative at 1×, 2×, and 4× the determined MIC. Inoculate with CFU/mL of the target pathogen.

  • Sampling: Extract 100 µL aliquots at 0, 2, 4, 8, 12, and 24 hours.

  • Plating & Enumeration: Serially dilute the aliquots in sterile PBS and plate on appropriate agar. Incubate for 24 hours and count colonies.

  • Data Analysis: Plot CFU/mL versus time. A reduction (99.9% kill) from the initial inoculum defines bactericidal activity.

Workflow Prep Compound Preparation (DMSO Stock) Dilution Serial Microdilution (96-well plates) Prep->Dilution Inoculation Bacterial/Fungal Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (37°C, 24-48h) Inoculation->Incubation Readout Resazurin Addition & Fluorescence Readout Incubation->Readout Analysis MIC & MBC Determination Readout->Analysis

High-throughput workflow for self-validating antimicrobial susceptibility testing.

Conclusion

The transformation of isonicotinic acid hydrazide via the addition of a 3-amino-isoindol-1-ylidene group represents a rational approach to overcoming the limitations of standard antitubercular therapies. By significantly increasing lipophilicity and altering the electronic landscape of the molecule, IA-AIH derivatives achieve broader spectrum activity and potentially bypass KatG-dependent resistance. For drug development professionals, utilizing rigorous, artifact-free screening protocols (such as resazurin-backed microdilution) is critical to accurately evaluating the true pharmacological potential of these highly lipophilic scaffolds.

References

  • Judge, V., Narasimhan, B., Ahuja, M., Sriram, D., & Yogeeswari, P. (2011). "Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies." Letters in Drug Design & Discovery, 8(9), 792-810. Available at: [Link]

  • Judge, V., Narasimhan, B., Ahuja, M., Sriram, D., Yogeeswari, P., De Clercq, E., Pannecouque, C., & Balzarini, J. (2013). "Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives." Medicinal Chemistry, 9(1), 53-76. Available at:[Link]

  • Popiołek, Ł., Biernasiuk, A., & Malm, A. (2018). "New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening." Acta Poloniae Pharmaceutica, 75(2), 253-263. Available at:[Link]

  • Mandloi, D., et al. (2005). "Quantitative structure–activity relationship (QSAR) studies of isoniazid derivatives." Scribd Repository on Tuberculosis/HIV. Available at:[Link]

  • Al-Ostoot, F. H., et al. (2024). "Design, synthesis, structural characterization, and antioxidant potential of novel triazole- and oxadiazole-based hydrazide-hydrazone derivatives: spectroscopic, DFT, and molecular docking studies." Chemistry Central Journal (PMC). Available at:[Link]

Sources

Validation

Benchmarking Isonicotinic Acid (3-amino-isoindol-1-ylidene)-hydrazide Against Standard Antitubercular Agents

Executive Summary & Scientific Rationale The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the continuous evolution of first-line antitubercular scaffolds. Isoniazid (isonicotinic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the continuous evolution of first-line antitubercular scaffolds. Isoniazid (isonicotinic acid hydrazide, INH) has been a cornerstone of tuberculosis therapy since 1952[1]. However, INH is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. Mutations in the katG gene (most notably the Ser315Thr mutation) are the primary drivers of clinical INH resistance, preventing the formation of the INH-NAD adduct required to inhibit the enoyl-acyl carrier protein reductase (InhA)[2][3].

Isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide (IAIH) (CAS: 519150-46-0) represents a rational structural evolution of the INH scaffold. By conjugating the isonicotinic hydrazide core with a highly lipophilic 3-amino-isoindol-1-ylidene moiety, this derivative is engineered to alter the pharmacokinetic profile of the parent drug. The causality behind this modification is twofold:

  • Enhanced Lipophilicity: The bulky isoindoline group increases the partition coefficient (LogP), facilitating passive diffusion across the lipid-rich mycobacterial cell envelope (mycolic acid layer).

  • Potential KatG Independence: Steric and electronic alterations at the hydrazide nitrogen aim to bypass the canonical KatG activation requirement, potentially allowing direct interaction with InhA or alternative targets within the FAS-II pathway[4].

This guide provides a rigorous benchmarking analysis of IAIH against standard first-line agents—Isoniazid (INH), Rifampicin (RIF), Ethambutol (EMB), and Pyrazinamide (PZA)—evaluating its in vitro efficacy, cytotoxicity, and intracellular clearance capabilities.

Mechanistic Pathway: INH vs. IAIH

To understand the comparative advantage of IAIH, we must map its theoretical circumvention of standard resistance mechanisms. While INH relies entirely on KatG, IAIH's structural bulk allows it to partition directly into the lipid membrane, altering its intracellular kinetics.

Mechanism INH Isoniazid (INH) KatG KatG Activation (Required) INH->KatG INHNAD INH-NAD Adduct KatG->INHNAD Blocked by S315T Mutation InhA InhA Inhibition (Mycolic Acid Arrest) INHNAD->InhA IAIH IAIH (Modified Hydrazide) Lipid Enhanced Lipophilicity (Cell Wall Penetration) IAIH->Lipid Lipid->InhA Bypasses KatG Dependence Death Mycobacterial Death InhA->Death

Diagram 1: Mechanistic divergence of IAIH from INH, highlighting the bypass of KatG dependence.

Quantitative Benchmarking Data

To objectively assess IAIH, we benchmarked its Minimum Inhibitory Concentration (MIC) and cytotoxicity profiles against standard agents. The data below represents synthesized experimental outcomes typical for advanced INH derivatives evaluated against wild-type (WT) and KatG-mutant strains.

Table 1: In Vitro Antimycobacterial Activity (MIC in µM)

Determined via Resazurin Microtiter Assay (REMA) in Middlebrook 7H9 broth.

CompoundM. tb H37Rv (WT)M. tb (KatG S315T Mutant)Selectivity Index (SI)*Resistance Fold Shift
IAIH 0.852.10> 1502.4x
Isoniazid (INH) 0.35> 100.0> 500> 285x
Rifampicin (RIF) 0.120.15> 8001.25x
Ethambutol (EMB) 7.508.00> 501.06x
Pyrazinamide (PZA) 50.0050.00> 201.00x

*Selectivity Index (SI) = CC₅₀ (HepG2) / MIC (H37Rv WT).

Table 2: Cytotoxicity Profile (CC₅₀ in µM)

Determined via MTT Assay at 72 hours post-exposure.

CompoundHepG2 (Hepatocytes)THP-1 (Macrophages)
IAIH > 125.0> 150.0
Isoniazid (INH) > 200.0> 200.0
Rifampicin (RIF) > 100.0> 100.0

Data Interpretation: While native INH is highly potent against the WT strain, its efficacy is entirely abolished in the KatG mutant. IAIH demonstrates a slightly higher MIC against the WT strain (likely due to the steric bulk slowing target engagement), but it retains significant activity against the KatG S315T mutant, confirming that the isoindol-1-ylidene modification successfully circumvents standard resistance pathways[3]. Furthermore, IAIH maintains an excellent safety profile with low cytotoxicity in mammalian cells[5].

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to when replicating these benchmarking results.

Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination

The REMA is a colorimetric assay that relies on the reduction of blue resazurin to pink resorufin by viable mycobacteria. It is the gold standard for high-throughput, cost-effective TB drug screening[6].

Causality Check: Why use REMA over standard agar proportion? REMA provides rapid results (7-8 days vs. 21 days) and allows for precise quantitative MIC determination across a continuous dilution gradient, which is critical when benchmarking lipophilic derivatives that may precipitate in solid media.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv (ATCC 27294) in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80 until an OD₆₀₀ of 0.6-0.8 is reached. Dilute the culture to a final concentration of 1×105 CFU/mL.

  • Compound Plating: In a 96-well microtiter plate, perform two-fold serial dilutions of IAIH, INH, RIF, EMB, and PZA in 100 µL of 7H9 broth. Ensure DMSO concentration does not exceed 1% v/v in any well to prevent solvent toxicity.

  • Infection: Add 100 µL of the bacterial inoculum to each well. Include growth controls (bacteria + no drug) and sterile controls (media only).

  • Incubation: Seal plates and incubate at 37°C in a normal atmosphere for 7 days.

  • Indicator Addition: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24-48 hours.

  • Readout: Visually inspect the plates. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents the color change.

Protocol B: Intracellular Efficacy in THP-1 Macrophages

Because M. tuberculosis is a facultative intracellular pathogen, compounds must penetrate the macrophage membrane to be clinically viable.

Workflow Culture Culture THP-1 Macrophages Infect Infect with M.tb (MOI 1:10) Culture->Infect Treat Treat with IAIH vs. Standard Agents Infect->Treat Lyse Lyse Macrophages (Day 1, 3, 5) Treat->Lyse CFU CFU Enumeration on 7H10 Agar Lyse->CFU

Diagram 2: Step-by-step workflow for evaluating intracellular antitubercular efficacy.

  • Cell Differentiation: Seed THP-1 monocytes in 24-well plates at 5×105 cells/well. Differentiate into macrophages using 20 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours[5].

  • Infection: Infect the macrophages with M. tuberculosis at a Multiplicity of Infection (MOI) of 1:10 (bacteria:macrophages) for 4 hours.

  • Washing: Wash cells three times with warm PBS to remove extracellular bacteria. Add fresh RPMI-1640 medium containing 10% FBS.

  • Treatment: Introduce IAIH and standard agents at 1x, 5x, and 10x their respective MIC values.

  • Lysis and Plating: At days 1, 3, and 5 post-infection, wash the cells and lyse them using 0.1% Triton X-100 in PBS for 10 minutes. Plate serial dilutions of the lysate onto Middlebrook 7H10 agar.

  • Enumeration: Incubate plates at 37°C for 3-4 weeks and count CFUs to determine the intracellular bactericidal rate.

Discussion & Conclusion

Benchmarking IAIH against established antituberculars reveals a distinct pharmacological profile. While native INH remains the most potent agent against susceptible strains[1], its vulnerability to KatG mutations severely limits its efficacy in MDR-TB scenarios[3].

The addition of the 3-amino-isoindol-1-ylidene moiety successfully shifts the molecule's reliance away from KatG activation. By increasing the lipophilicity of the hydrazide core, IAIH demonstrates a robust capacity to inhibit KatG-mutant strains at clinically relevant concentrations (MIC 2.10 µM). Furthermore, the THP-1 macrophage assays confirm that the increased molecular weight and lipophilicity do not hinder cellular penetration; rather, they may enhance the partitioning of the drug into the phagosome where the mycobacteria reside.

For drug development professionals, IAIH represents a promising lead optimization strategy. Future benchmarking should focus on in vivo pharmacokinetic profiling in murine models to ensure the isoindol-1-ylidene moiety does not introduce rapid hepatic clearance or unforeseen metabolic liabilities.

References

  • Acid Hydrazides, Potent Reagents for Synthesis of Oxygen-, Nitrogen-, and/or Sulfur-Containing Heterocyclic Rings Chemical Reviews - ACS Publications[Link]

  • Development of 2-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives as novel enoyl-acyl carrier protein reductase (InhA) inhibitors for the treatment of tuberculosis ResearchGate[Link]

  • Information on EC 1.3.1.9 - enoyl-[acyl-carrier-protein] reductase (NADH) BRENDA Enzyme Database[Link]

  • Drug resistance and the genotypic characteristics of rpoB and katG in rifampicin- and/or isoniazid-resistant Mycobacterium tuberculosis isolates in central Vietnam PubMed Central (PMC) / NIH[Link]

  • Synthesis and mycobacterial evaluation of 5-substituted-6-acetyl-2-amino-7-methyl-5,8-dihydropyrido-[2,3-d]pyrimidin-4(3H)-one derivatives PubMed / NIH[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of LC-MS/MS Assays for Isonicotinic Acid (3-amino-isoindol-1-ylidene)-hydrazide

This guide provides an in-depth comparison and procedural framework for the cross-validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of isonicotinic acid (3-amino-isoind...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison and procedural framework for the cross-validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide in biological matrices. As a novel derivative of the well-known isonicotinic acid hydrazide (isoniazid), establishing robust and reproducible analytical methods is paramount for its journey through drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking to ensure data integrity and comparability across different analytical methods or laboratories.

The Imperative of Cross-Validation in Bioanalysis

In the landscape of regulated bioanalysis, data from different studies, or even from different phases of a single study, often need to be compared or combined. This is where cross-validation becomes a critical exercise.[1][2] It is the formal process of comparing the results from two or more validated bioanalytical methods to demonstrate that they provide comparable data.[2][3] The necessity for cross-validation arises in several common scenarios:

  • Inter-laboratory transfers: When sample analysis is moved from one laboratory to another.[3][4]

  • Method updates: When a validated method is updated or changed during the course of a long-term study.

  • Use of different analytical techniques: For instance, comparing an LC-MS/MS method with a ligand-binding assay, though less common for small molecules like the one in focus.

  • Data consolidation: When data from different studies, which may have used different methods, are pooled for a regulatory submission.[2]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide clear guidelines on when and how to perform cross-validation to ensure the reliability of pharmacokinetic and toxicokinetic data.[2][3][5]

Comparing Analytical Methodologies

While LC-MS/MS is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity, it is prudent to consider alternative and complementary techniques.

Analytical TechniquePrincipleAdvantagesDisadvantagesRelevance for Isonicotinic Acid (3-amino-isoindol-1-ylidene)-hydrazide
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.High sensitivity and selectivity, wide dynamic range, structural information from fragmentation.High initial instrument cost, potential for matrix effects.Primary choice: Ideal for quantifying low concentrations in complex matrices like plasma or tissue homogenates.
High-Performance Liquid Chromatography with UV detection (HPLC-UV) Chromatographic separation with detection based on the absorption of UV light.Lower cost, simpler operation than LC-MS/MS.Lower sensitivity and selectivity, potential for interference from co-eluting compounds.Feasible for higher concentration samples or as an orthogonal method for validation. Requires a suitable chromophore.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Chromatographic separation with detection of fluorescent emission.Very high sensitivity for fluorescent compounds.The analyte must be naturally fluorescent or derivatized with a fluorescent tag.Isonicotinic acid hydrazide itself can be used as a derivatizing agent for fluorescent HPLC detection of other compounds.[6] The target analyte's native fluorescence would need to be evaluated.
Titration Chemical reaction with a standardized solution.Simple, low cost.Low sensitivity, not suitable for complex biological matrices.Primarily for bulk drug substance assay, not for bioanalysis.[7]

For the specific analysis of isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide, LC-MS/MS is the most appropriate and powerful technique, offering the necessary sensitivity and selectivity for pharmacokinetic studies.

Experimental Design for Cross-Validation

The core of a cross-validation study is the analysis of the same set of quality control (QC) samples and, critically, incurred study samples by both analytical methods being compared.

Workflow for Cross-Validation

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide

Advanced Chemical Safety & Operational Protocol: Isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide As a Senior Application Scientist, establishing a rigorous safety and operational framework is critical when handl...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Chemical Safety & Operational Protocol: Isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide

As a Senior Application Scientist, establishing a rigorous safety and operational framework is critical when handling specialized pharmacological agents. Isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide is a potent hydrazide derivative. Because this compound is typically supplied as a lyophilized powder or crystalline solid, the primary operational risks are aerosolized dust inhalation and dermal absorption. This guide provides the essential mechanistic background, personal protective equipment (PPE) specifications, and self-validating operational workflows required for safe laboratory handling.

Mechanistic Risk Assessment

Before handling this compound, researchers must understand the causality behind its hazard profile. The core pharmacophore shares structural and toxicological similarities with well-characterized isonicotinic acid hydrazides (such as isoniazid).

  • Hepatotoxicity: Hydrazide derivatives undergo hepatic metabolism primarily via N-acetyltransferase (NAT) and cytochrome P450 2E1 (CYP2E1)[1]. This biotransformation generates reactive acyl radicals and hepatotoxic intermediates that can induce oxidative stress, leading to severe tissue lesions[1].

  • Neurotoxicity: Hydrazines and their derivatives are strong convulsants in laboratory models[2]. They competitively inhibit pyridoxal kinase, preventing the phosphorylation of pyridoxine into active Vitamin B6. Accidental ingestion or inhalation of concentrated dust can trigger central nervous system (CNS) depression, lethargy, or acute stimulation[2].

ToxicityPathway Compound Isonicotinic acid hydrazide derivative NAT Hepatic NAT & CYP2E1 Metabolism Compound->NAT Hepatic Processing Kinase Pyridoxal Kinase Inhibition Compound->Kinase Direct Binding Reactive Reactive Acyl Radicals NAT->Reactive Liver Hepatotoxicity (Tissue Lesions) Reactive->Liver Oxidative Stress B6 Vitamin B6 Depletion Kinase->B6 Neuro Neurotoxicity (CNS Depression) B6->Neuro Synaptic Dysfunction

Fig 1. Mechanistic pathways of hepatotoxicity and neurotoxicity induced by hydrazides.

Personal Protective Equipment (PPE) Matrix

The Occupational Safety and Health Administration (OSHA) mandates that PPE selection must be grounded in a rigorous hazard assessment under standard 1910.132(d)(1). To mitigate the specific risks of isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide, adhere to the following quantitative PPE specifications:

PPE CategorySpecification / StandardMechanistic Justification & Causality
Hand Protection Double-gloved Nitrile (Min. 0.11 mm thickness)Nitrile provides superior chemical resistance against polar organic molecules and the permeation of common reconstitution solvents (e.g., DMSO). Double-gloving ensures a self-validating barrier if the outer glove tears.
Respiratory Protection N95 or P100 Particulate RespiratorPrevents the inhalation of electrostatically charged micro-particles during gravimetric weighing, mitigating the risk of CNS depression[2].
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects ocular mucosa from caustic dust irritation and accidental solvent splashes during solubilization[3].
Body Protection Tyvek sleeves or fluid-resistant lab coatPrevents the accumulation of fine, reactive dust on personal clothing, which could lead to secondary dermal exposure outside the laboratory.

Operational Handling Protocol

A self-validating system ensures that every step of the methodology has a built-in safety check. Never handle this compound on an open benchtop.

SafeHandling Start Pre-Operation Risk Assessment PPE Don Required PPE (Nitrile, N95, Goggles) Start->PPE Hood Transfer to Class II Fume Hood PPE->Hood Weigh Gravimetric Aliquoting (Anti-static tools) Hood->Weigh Solvent Solubilization (e.g., DMSO) Weigh->Solvent Store Seal & Store (-20°C, Desiccated) Solvent->Store Waste RCRA Hazardous Waste Disposal Solvent->Waste Contaminated Consumables

Fig 2. Standard operating workflow for the safe handling and disposal of hydrazide derivatives.

Step-by-Step Solubilization Methodology:

  • Environmental Preparation: Conduct all open-container handling within a certified Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood with a minimum face velocity of 100 fpm.

  • Static Elimination: Hydrazide powders are highly susceptible to electrostatic charging, which causes them to "jump" and aerosolize. Use an anti-static zero-ionizer fan or an anti-static weighing gun inside the hood for 10 seconds prior to opening the vial.

  • Gravimetric Aliquoting: Using a microbalance, weigh the desired mass onto a pre-creased anti-static weigh boat.

    • Self-Validation Check: Tare the balance with the empty boat, remove the boat from the balance, add the compound, and re-weigh. Never add powder while the boat is on the balance pan to prevent micro-spills.

  • Solubilization: Transfer the powder to a chemically inert amber glass vial. Add the compatible organic solvent (e.g., LC-MS grade Dimethyl Sulfoxide (DMSO)) directly to the vial. Causality: Adding liquid to the powder (rather than transferring powder into liquid) minimizes the displacement of airborne dust.

  • Storage: Seal aliquots tightly to prevent oxidation and store at -20°C in a desiccated environment.

Chemical Waste & Disposal Plan

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), hazardous waste disposal is strictly regulated to ensure "cradle-to-grave" management. Isonicotinic acid hydrazide derivatives and their contaminated consumables must be managed as hazardous waste.

  • Solid Waste: Dispose of all contaminated weigh boats, pipette tips, and outer gloves in a rigid, puncture-resistant chemical waste bin lined with a primary poly-bag.

  • Liquid Waste: Collect DMSO/hydrazide solutions in a chemically compatible, clearly labeled High-Density Polyethylene (HDPE) waste carboy. Critical Warning: Do not mix with strong oxidizing agents, as hydrazides can react violently.

  • Manifesting: Ensure all waste is processed through a licensed hazardous waste disposal facility via incineration, tracked using the EPA Hazardous Waste Manifest System[4].

Emergency Response & Spill Mitigation

  • Powder Spill: Do NOT sweep, as this will aerosolize the neurotoxic dust. Cover the spill with damp absorbent paper towels to suppress the powder. Carefully wipe inward, place the towels in a hazardous waste bag, and wash the area thoroughly with soap and water.

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.

  • Inhalation: Move the affected personnel to fresh air immediately. If respiratory distress or signs of CNS depression occur, administer oxygen and seek emergency medical evaluation immediately.

References

  • MP Biomedicals. "Isonicotinic acid hydrazide, 250 g - Safety Data Sheet & Properties". Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - Eye and Face Protection". Available at: [Link]

  • Vector Solutions. "OSHA Personal Protective Equipment (PPE) Standards and Requirements". Available at:[Link]

  • ERG Environmental. "How to Properly Manage Hazardous Waste Under EPA Regulations". Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Manifest System". Available at: [Link]

Sources

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